Structural and Synthetic Paradigms of Methyl 5-Hydroxypiperidine-2-Carboxylate in Next-Generation Antimicrobial Development
Executive Summary The escalating crisis of antimicrobial resistance (AMR), driven predominantly by bacterial expression of serine β-lactamases, has necessitated the design of novel non-β-lactam inhibitors. At the forefro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR), driven predominantly by bacterial expression of serine β-lactamases, has necessitated the design of novel non-β-lactam inhibitors. At the forefront of this pharmacological evolution is the diazabicyclooctane (DBO) scaffold, the core pharmacophore of breakthrough therapeutics like Avibactam and Relebactam.
As a Senior Application Scientist, I frequently encounter the challenge of sourcing and synthesizing the precise chiral precursors required for these complex architectures. (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate serves as the foundational building block for the DBO core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical significance, and the validated synthetic methodologies required to produce it with high fidelity.
The utility of methyl 5-hydroxypiperidine-2-carboxylate is entirely dependent on its stereochemistry. The (2S,5S) configuration provides the exact spatial geometry required for the subsequent intramolecular cyclization that forms the bridged [3.2.1] bicyclic system of the DBO scaffold. An incorrect stereocenter at either the C2 or C5 position introduces severe steric strain, preventing the formation of the critical urea bridge .
Quantitative Chemical Properties
To ensure rigorous quality control during drug development, the following validated physicochemical parameters must be referenced :
The conversion of the parent acid to the methyl ester must be executed with high quantitative yield to maintain the economic viability of the downstream DBO synthesis. The following protocol describes a self-validating Fischer esterification driven by Le Chatelier's principle .
Reagents and Materials
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride salt : 26.46 g (0.146 mol)
2M Hydrogen Chloride in Methanol : 230 mL (acts as both solvent and acid catalyst)
Anhydrous Methanol : 600 mL (for azeotropic workup)
Step-by-Step Synthetic Workflow
Reaction Initiation : Charge a round-bottom flask equipped with a reflux condenser with 26.46 g of the parent acid hydrochloride salt.
Catalyst Addition : Add 230 mL of 2M HCl in methanol to the vessel. Causality: The high concentration of methanol drives the equilibrium toward the ester, while the HCl protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack.
Thermal Activation : Heat the reaction mixture to reflux (approx. 65°C) with continuous stirring for 1.5 hours.
In-Process Control (IPC) : Aliquot a 0.1 mL sample and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the parent acid mass (m/z 146 [M+H]⁺) and the appearance of the ester mass (m/z 160 [M+H]⁺).
Primary Concentration : Once complete, concentrate the reaction solution under reduced pressure to remove the bulk of the solvent and water byproduct.
Azeotropic Distillation (Crucial Step) : Re-dissolve the crude residue in 200 mL of anhydrous methanol and concentrate again under reduced pressure. Repeat this substitution/concentration cycle a total of three times. Causality: This repeated cycle is a self-validating purification step. It azeotropically removes the water generated during the reaction (preventing reverse hydrolysis) and strips away excess HCl gas, which could cause unwanted side reactions in subsequent protection steps.
Final Isolation : Dry the resulting residue under high vacuum to afford the title compound as a colorless crystalline powder. Expected yield: ~28.55 g (Quantitative).
Mechanistic Integration: The Diazabicyclooctane (DBO) Pathway
In the broader context of antimicrobial drug development, (2S,5S)-methyl 5-hydroxypiperidine-2-carboxylate is not the final drug, but the architectural foundation.
Once synthesized, the C5-hydroxyl group serves as the functional handle to establish the heteroatom bridge (often via conversion to a leaving group and displacement to form the N-O or N-N bond). Concurrently, the newly formed C2-methyl ester is elaborated into the primary carboxamide characteristic of Avibactam. The resulting DBO scaffold mimics the tetrahedral intermediate of β-lactam hydrolysis. When a serine β-lactamase attacks the DBO, it forms a reversible, covalent bond that traps the enzyme, thereby rescuing co-administered β-lactam antibiotics (like ceftazidime) from destruction .
Workflow of DBO scaffold synthesis from methyl 5-hydroxypiperidine-2-carboxylate and mechanism.
References
β-lactamase inhibitor and process for preparing the same - Google Patents (US9708320B2).
Exploratory
The Privileged Scaffold: Mechanism of Action and Synthetic Utility of Methyl 5-Hydroxypiperidine-2-Carboxylate in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the shift toward enantiopure therapeutics has elevated the importance of conformationally restricted chiral building blocks 1. Methyl 5-hydroxypiperidine-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the shift toward enantiopure therapeutics has elevated the importance of conformationally restricted chiral building blocks 1. Methyl 5-hydroxypiperidine-2-carboxylate , derived from its parent acid 5-hydroxypipecolic acid, stands out as a privileged scaffold. Featuring a piperidine core with two defined stereocenters (typically the (2S,5S) configuration), this compound provides the exact spatial geometry required to synthesize diazabicyclooctane (DBO) derivatives. These DBOs represent a paradigm-shifting class of non-β-lactam β-lactamase inhibitors, including avibactam and relebactam, which are critical in combating multidrug-resistant Gram-negative bacterial infections 2.
This technical guide explores the mechanistic role of this scaffold in target binding, its biological relevance in signaling pathways, and the validated synthetic protocols used to harness its potential in drug discovery.
Mechanistic Grounding: The Diazabicyclooctane (DBO) Pharmacophore
The "mechanism of action" of Methyl 5-hydroxypiperidine-2-carboxylate in drug discovery is fundamentally structural. It acts as the foundational architecture for the DBO pharmacophore.
Spatial Alignment and Covalent Acylation
Traditional β-lactamase inhibitors (like clavulanic acid) feature a β-lactam ring that is irreversibly hydrolyzed by the bacterial enzyme. In contrast, DBOs derived from Methyl 5-hydroxypiperidine-2-carboxylate utilize a bridged bicyclic urea core that mimics the β-lactam structure but operates via a different kinetic mechanism.
When a DBO-based drug (e.g., relebactam) enters the active site of a serine β-lactamase, it acylates the catalytic serine residue, forming a stable covalent adduct 2. The (2S,5S) stereochemistry inherited from the methyl 5-hydroxypiperidine-2-carboxylate precursor ensures that the sulfate group and the carboxamide side chain are perfectly oriented to engage the enzyme's binding pocket. Unlike traditional inhibitors, the DBO-enzyme adduct can reversibly recyclize, releasing the intact inhibitor and granting it an exceptionally long half-life of inhibition.
Quantitative Efficacy of DBO Derivatives
The structural rigidity provided by the piperidine-derived scaffold translates directly into potent enzymatic inhibition across multiple Ambler classes of β-lactamases.
Table 1: Inhibitory Profile of Relebactam (A DBO derivative of the scaffold)
β-Lactamase Target
Ambler Class
Relebactam IC₅₀ (nM)
Clinical Relevance
KPC-2
Class A
9 - 120
Carbapenem-resistant Enterobacteriaceae (CRE)
AmpC (P. aeruginosa)
Class C
Low to sub-μM
Cephalosporin-resistant Pseudomonas
OXA-48
Class D
>10,000
Limited efficacy; requires alternative pairing
Data sourced from standardized spectrophotometric β-lactamase inhibition assays 2.
Biological Signaling: The N-Hydroxypipecolic Acid Pathway
Beyond its use as a synthetic precursor, the parent molecule—5-hydroxypipecolic acid—possesses intrinsic biological significance. It serves as a critical intermediate in the biosynthesis of N-hydroxypipecolic acid (NHP), a potent immunomodulator in plants 3. NHP acts as a systemic signaling molecule that orchestrates Systemic Acquired Resistance (SAR), priming the organism for a robust defense against broad-spectrum pathogens.
Biosynthetic pathway of N-Hydroxypipecolic acid (NHP) from L-Lysine in immune signaling.
Experimental Protocols: Synthesis of the DBO Precursor
To utilize this scaffold in drug discovery, the free carboxylic acid must first be protected to prevent unwanted polymerization and to increase solubility in organic solvents during downstream intramolecular cyclization. The following protocol details the highly efficient Fischer esterification used to generate Methyl 5-hydroxypiperidine-2-carboxylate [[4]]().
Step-by-Step Methodology: Esterification
Preparation: Suspend 26.46 g (0.146 mol) of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride salt in a reaction vessel.
Reagent Addition: Add 230 mL of anhydrous 2M hydrogen chloride in methanol.
Causality: The highly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity, while methanol acts as both the solvent and the nucleophile.
Reflux: Heat the solution to reflux for 1.5 hours.
Azeotropic Workup: Concentrate the reaction solution under reduced pressure. Add 200 mL of fresh anhydrous methanol to the residue and concentrate again. Repeat this substitution and concentration step three times.
Causality: Fischer esterification is an equilibrium reaction that produces water. Repeated concentration with anhydrous methanol physically removes the generated water via azeotropic distillation, driving the equilibrium entirely toward the product side without the need for complex chromatographic purification.
Isolation: Dry the resulting residue under high vacuum to afford the title compound as a colorless crystalline powder (quantitative yield, ~28.55 g) 4.
Self-Validating System Checkpoint
Validation Loop: Following the third methanol substitution, an aliquot must be analyzed via HPLC-UV (210 nm) and ¹H-NMR.
Pass Condition: Disappearance of the carboxylic acid proton and the appearance of a sharp methyl ester singlet at ~3.7 ppm (>98% conversion).
Fail Condition: If conversion is <98%, the system dictates re-subjecting the crude mixture to fresh anhydrous 2M HCl/MeOH for an additional 1 hour. This self-correcting loop ensures that residual water does not stall the reaction, guaranteeing a quantitative yield before proceeding to the sensitive N-Boc protection and trifluoroacetylation steps.
Synthetic workflow for constructing the diazabicyclooctane (DBO) core from chiral piperidine.
References
Google Patents. "US9708320B2 - β-lactamase inhibitor and process for preparing the same". United States Patent and Trademark Office.
National Library of Medicine (PMC). "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality". Pharmaceuticals. Available at:[Link]
Stereochemistry and Enantiomers of Methyl 5-Hydroxypiperidine-2-carboxylate: A Technical Guide
Executive Summary Methyl 5-hydroxypiperidine-2-carboxylate, the methyl ester of 5-hydroxypipecolic acid (5-HPA), is a highly versatile, non-proteinogenic amino acid derivative. Characterized by two distinct chiral center...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 5-hydroxypiperidine-2-carboxylate, the methyl ester of 5-hydroxypipecolic acid (5-HPA), is a highly versatile, non-proteinogenic amino acid derivative. Characterized by two distinct chiral centers at the C2 and C5 positions of the piperidine ring, this molecule serves as a critical chiral building block in modern medicinal chemistry[1]. The precise control of its stereochemistry is fundamental to the synthesis of advanced therapeutics, most notably the β-lactamase inhibitor Relebactam [2] and the mutant isocitrate dehydrogenase 1 (IDH1mut) inhibitor MRK A [3].
This whitepaper deconstructs the stereochemical architecture of the 5-hydroxypiperidine-2-carboxylate scaffold, explores its biosynthetic origins, and provides field-proven, self-validating synthetic protocols for its application in drug development.
Stereochemical Architecture
The piperidine ring of methyl 5-hydroxypiperidine-2-carboxylate contains two stereocenters, yielding four possible stereoisomers. The spatial relationship between the C2-carboxylate/ester group and the C5-hydroxyl group dictates whether the molecule adopts a cis or trans relative configuration.
Trans Isomers: (2S,5S) and (2R,5R)
Cis Isomers: (2S,5R) and (2R,5S)
The (2S,5S)-enantiomer is of particular industrial importance. In biological systems, the "S" configuration at both chiral centers defines its specific three-dimensional shape, which is crucial for interacting with chiral environments such as enzymes and target receptors[1].
Caption: Stereochemical relationships of the four 5-hydroxypiperidine-2-carboxylate isomers.
Quantitative Stereochemical Data
To facilitate rapid comparison during synthetic planning, the following table summarizes the key stereoisomers and their primary applications in pharmaceutical development.
Target antipode for the zigzag morpholine core of MRK A[3].
(2S,5R)
C2: S, C5: R
Cis
Intermediate generated via directed oxime reduction[2].
(2R,5S)
C2: R, C5: S
Cis
Minor byproduct; utilized in specialized lactonization studies.
Biological Significance and Biosynthesis
In nature, 5-hydroxypiperidine-2-carboxylic acid is an intermediate in the biosynthesis of N-hydroxypipecolic acid (NHP), a critical signaling molecule responsible for systemic acquired resistance (SAR) in plants[1]. Understanding this pathway provides biomimetic inspiration for synthetic chemists looking to functionalize the piperidine nitrogen or the C5 position.
Caption: Biosynthetic pathway of N-Hydroxypipecolic acid from L-Lysine.
Synthetic Methodologies & Workflows
The utility of (2S,5S)-5-hydroxypiperidine-2-carboxylate (and its free acid) is best demonstrated through its role in synthesizing complex bridged heterocycles.
The Relebactam Core (Diazabicyclo[3.2.1]octane)
Relebactam features a strained cyclic urea core bearing an aminoxy sulfate[2]. The synthesis relies on the sulfonylation of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid with 2-nitrobenzene sulfonyl chloride, followed by an intramolecular esterification to form a bridged ring compound. Subsequent ring opening and cyclization with triphosgene yields the chiral bridged intermediate[4].
The MRK A Core (2-Oxa-5-azabicyclo[2.2.2]octane)
MRK A, an IDH1mut inhibitor, requires a zigzag 2,5-bicyclic morpholine at the C8 position[3]. The synthesis utilizes optically pure (2S,5S)-5-HPA to form a chiral bicyclic lactone. Because MRK A requires the (R,R)-enantiomer, both stereocenters must be inverted. This is achieved through a highly controlled crystallization-induced diastereomer transformation, followed by a titanium-mediated intramolecular SN2 ring closure[5].
Caption: Stereospecific workflow for the (R,R)-zigzag morpholine core of MRK A.
Experimental Protocols
To ensure trustworthiness and self-validation , the following protocols detail the mechanistic causality behind the reagent selection.
Protocol 1: Diastereoselective Reduction of Oxime Ether (Relebactam Intermediate)
Objective: Convert an oxime ether to a (2S,5R)-piperidine derivative with high diastereoselectivity[2].
Causality & Mechanism: The use of FeCl3·6H2O with NaBH4 is not arbitrary. The Fe3+ coordinates with the oxime nitrogen and the adjacent carboxylate/ester, creating a rigid chelate complex. This sterically blocks one face of the molecule, directing the hydride delivery from NaBH4 exclusively to the opposite face, thereby ensuring high diastereoselectivity.
Step-by-Step Methodology:
Preparation: In a reactor under nitrogen, dissolve the oxime acid (1.0 eq, e.g., 40.2 mmol) and FeCl3·6H2O (1.6 eq, 64.7 mmol) in absolute ethanol (100 mL).
Cooling: Chill the reaction mixture to between −35 °C and −30 °C. Self-Validation Check: Ensure the temperature stabilizes; higher temperatures will degrade the chelate complex and ruin diastereoselectivity.
Reduction: Slowly add a 2.1 M solution of NaBH4 in triglyme (2.0 eq, 80.4 mmol) via an addition funnel over 15–19 hours.
Aging: Agitate the mixture at −35 to −30 °C for an additional 2–4 hours.
Quenching & Assay: Quench into a separate vessel containing water and 10 M H2SO4 (maintained <30 °C).
Expected Outcome: HPLC assay should indicate an 87% yield of the desired (2S,5R) diastereomer[2].
Protocol 2: Ti(OiPr)₄-Mediated Intramolecular SN2 Ring Closure (MRK A Precursor)
Objective: Invert the stereocenters of a bicyclic lactone intermediate to yield the (R,R)-zigzag morpholine[3][5].
Causality & Mechanism: Titanium tetraisopropoxide (Ti(OiPr)₄) acts as a precise Lewis acid. It simultaneously coordinates to the leaving group (activating it for departure) and the nucleophilic nitrogen, effectively pre-organizing the transition state. This dual activation ensures a clean SN2 inversion at the stereocenter rather than an elimination pathway.
Step-by-Step Methodology:
Preparation: Dissolve the epimerized lactone intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Activation: Add Ti(OiPr)₄ (1.2 eq) dropwise at room temperature.
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) for 4–6 hours. Self-Validation Check: Monitor the disappearance of the starting material via TLC or LC-MS. The rigid pre-organization prevents side reactions, so the conversion should be highly clean.
Workup: Quench the reaction with saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour to break the titanium emulsion.
Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry over Na2SO4, and concentrate in vacuo.
Expected Outcome: The (R,R)-zigzag morpholine is obtained. Across the 6-step sequence from (2S,5S)-5-HPA, the overall yield is typically ~25%[3].
Yin, J., et al. Diastereoselective FeCl3·6H2O/NaBH4 Reduction of Oxime Ether for the Synthesis of β-Lactamase Inhibitor Relebactam. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Alam, M., et al. Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, ACS Publications. Available at:[Link]
Oliver, S. F., et al. Organic Process Research & Development Vol. 26 No. 3. ACS Publications. Available at:[Link]
Falcone, D., et al. Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. PMC, National Institutes of Health. Available at:[Link]
The Pivotal Role of Methyl 5-Hydroxypiperidine-2-carboxylate in Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Piperidine alkaloids represent a large and structurally diverse class of natural products with a wide range of pharmacological activities.[1][2] A...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine alkaloids represent a large and structurally diverse class of natural products with a wide range of pharmacological activities.[1][2] A key intermediate in the biosynthesis of many of these important compounds is methyl 5-hydroxypiperidine-2-carboxylate, a molecule derived from the essential amino acid L-lysine. This technical guide provides an in-depth exploration of the biosynthetic origins of methyl 5-hydroxypiperidine-2-carboxylate, its enzymatic transformations, and its crucial role as a scaffold for the generation of complex alkaloid structures. We will delve into the key enzymatic steps, from the initial cyclization of lysine to the hydroxylation and subsequent methylation events. Furthermore, this guide will present detailed experimental protocols for the investigation of these pathways, including enzyme assays, isotopic labeling studies, and advanced analytical techniques, to empower researchers in the fields of natural product biosynthesis and drug discovery.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a multitude of natural products and synthetic pharmaceuticals.[1][3] Alkaloids featuring this scaffold exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects.[4][5] The biosynthetic pathways leading to these diverse molecules often converge on a few key intermediates. One such pivotal precursor is methyl 5-hydroxypiperidine-2-carboxylate, which serves as a versatile building block for the construction of more complex alkaloid skeletons. Understanding the biosynthesis of this central molecule is paramount for elucidating the intricate pathways of alkaloid formation and for harnessing these pathways for biotechnological applications.
Biosynthesis of the 5-Hydroxypiperidine-2-carboxylate Core from L-Lysine
The carbon and nitrogen atoms of the piperidine ring in a vast number of alkaloids are derived from the amino acid L-lysine.[5][6] The formation of the 5-hydroxypiperidine-2-carboxylate core proceeds through a series of enzymatic reactions known as the pipecolic acid pathway.[7][8]
Cyclization of L-Lysine: The Gateway to Piperidine Alkaloids
The initial and committing step in this pathway is the cyclization of L-lysine to form pipecolic acid (piperidine-2-carboxylic acid). This transformation is catalyzed by lysine cyclodeaminase (LCD) , a NAD+-dependent enzyme.[2][8] The reaction involves an oxidative deamination of the α-amino group of lysine, followed by an intramolecular cyclization and subsequent reduction.[8]
Another enzyme, AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , an aminotransferase, can also initiate this process by converting L-lysine to Δ1-piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid by SAR-DEFICIENT 4 (SARD4) .[7]
Figure 1: Enzymatic formation of pipecolic acid from L-lysine.
Hydroxylation: Introducing Functional Diversity
The next critical step is the hydroxylation of the piperidine ring, which adds a key functional group for further modifications. This reaction is catalyzed by pipecolic acid hydroxylases , which are often 2-oxoglutarate-dependent dioxygenases. These enzymes introduce a hydroxyl group at the C-5 position of pipecolic acid to yield 5-hydroxypipecolic acid .[9]
Carboxyl Methylation: The Final Step to the Core Intermediate
The formation of methyl 5-hydroxypiperidine-2-carboxylate requires the methylation of the carboxyl group of 5-hydroxypipecolic acid. This reaction is catalyzed by a S-adenosylmethionine (SAM)-dependent carboxyl methyltransferase .[10][11] These enzymes transfer a methyl group from the cofactor SAM to the carboxylic acid substrate.[12] While the specific methyltransferase responsible for this reaction in many alkaloid pathways is still under investigation, the recent discovery of N-hydroxy pipecolic acid methyl ester (MeNHP) in Arabidopsis thaliana provides strong evidence for the existence of such an enzyme acting on a pipecolic acid derivative.[6][13] It is plausible that a similar enzyme acts on 5-hydroxypipecolic acid.
Figure 2: Biosynthesis of methyl 5-hydroxypiperidine-2-carboxylate.
Role as a Precursor in Complex Alkaloid Biosynthesis
Methyl 5-hydroxypiperidine-2-carboxylate serves as a crucial building block for the assembly of more elaborate alkaloid structures. The hydroxyl and ester functionalities provide reactive handles for further enzymatic modifications, such as glycosylation, acylation, and condensation reactions, leading to a wide array of piperidine-containing natural products.
Case Study: Potential Role in Febrifugine Biosynthesis
Febrifugine, a potent antimalarial alkaloid, features a substituted piperidine ring.[14][15] While the complete biosynthetic pathway is not fully elucidated, the structure of febrifugine strongly suggests that a 5-hydroxypipecolic acid derivative is a key precursor. It is hypothesized that methyl 5-hydroxypiperidine-2-carboxylate or a closely related intermediate undergoes a series of reactions, including condensation with other biosynthetic precursors, to form the complex febrifugine scaffold.
Experimental Protocols for Studying the Biosynthetic Pathway
Investigating the biosynthesis of methyl 5-hydroxypiperidine-2-carboxylate and its downstream products requires a combination of genetic, biochemical, and analytical techniques.
Heterologous Expression and Characterization of Biosynthetic Enzymes
The genes encoding the biosynthetic enzymes, such as lysine cyclodeaminase, hydroxylases, and methyltransferases, can be identified through genomic or transcriptomic analysis of alkaloid-producing organisms. These genes can then be cloned and expressed in a heterologous host, such as E. coli or yeast, to produce the recombinant enzymes for in vitro characterization.[16][17]
Protocol: Heterologous Expression and Purification of a His-tagged Biosynthetic Enzyme
Gene Cloning: Amplify the coding sequence of the target enzyme from cDNA and clone it into a suitable expression vector (e.g., pET series for E. coli) containing a polyhistidine (His)-tag sequence.
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged protein with an elution buffer (lysis buffer with 250 mM imidazole).
Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.
In Vitro Enzyme Assays
Once purified, the activity of the recombinant enzymes can be assayed in vitro to confirm their function and determine their kinetic parameters.
Reaction Mixture: Prepare a reaction mixture containing:
100 mM Buffer (e.g., Tris-HCl, pH 7.5)
1-10 µM Purified methyltransferase
1-5 mM 5-hydroxypipecolic acid (substrate)
1 mM S-adenosylmethionine (SAM)
5 mM MgCl₂
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
Reaction Quenching: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) or by heat inactivation.
Product Analysis: Analyze the reaction products by LC-MS/MS or GC-MS to detect the formation of methyl 5-hydroxypiperidine-2-carboxylate.
Component
Concentration
Buffer
100 mM
Enzyme
1-10 µM
Substrate
1-5 mM
SAM
1 mM
MgCl₂
5 mM
Table 1: Typical reaction components for a SAM-dependent methyltransferase assay.
Isotopic Labeling Studies
Feeding experiments with isotopically labeled precursors are a powerful tool to trace the flow of atoms through a biosynthetic pathway.[18][19][20] By feeding an organism with L-lysine labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), the incorporation of these isotopes into methyl 5-hydroxypiperidine-2-carboxylate and downstream alkaloids can be monitored by mass spectrometry.[21][22]
Protocol: Isotopic Labeling of Plant Tissue
Precursor Preparation: Prepare a solution of the isotopically labeled precursor (e.g., U-¹³C, ¹⁵N-L-lysine) in a suitable buffer or growth medium.
Feeding: Administer the labeled precursor to the plant tissue (e.g., cell culture, detached leaves, or whole plants) through the growth medium or by direct injection.
Incubation: Incubate the tissue for a period sufficient for the metabolism of the precursor (e.g., 24-72 hours).
Metabolite Extraction: Harvest the tissue and extract the metabolites using a suitable solvent system (e.g., 80% methanol).
Analysis: Analyze the extract using LC-MS/MS or GC-MS to identify and quantify the labeled metabolites. Look for mass shifts corresponding to the incorporation of the stable isotopes.
Analytical Techniques for Metabolite Profiling
Advanced analytical techniques are essential for the identification and quantification of the intermediates and products of alkaloid biosynthetic pathways.
GC-MS Analysis of Piperidine Derivatives: Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of volatile or semi-volatile compounds. Piperidine derivatives often require derivatization to increase their volatility.[4][7][23]
Protocol: GC-MS Analysis with Propyl Chloroformate Derivatization [7]
Extraction: Extract metabolites from the biological sample.
Derivatization: To the dried extract, add a solution of propyl chloroformate in propanol and pyridine. Heat the mixture to derivatize the amine and carboxyl groups.
Extraction of Derivatives: Extract the derivatized compounds with an organic solvent (e.g., hexane).
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the compounds and a mass spectrometer to detect and identify them based on their mass spectra and retention times.
LC-MS/MS Analysis of Alkaloids: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of compounds, including non-volatile and thermally labile alkaloids, in complex mixtures.[5][8][24]
Protocol: LC-MS/MS Analysis of Piperidine Alkaloids [8]
Sample Preparation: Extract the alkaloids from the biological matrix and clean up the extract using solid-phase extraction (SPE) if necessary.
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
MS/MS Detection: Use a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the target alkaloids based on their precursor-to-product ion transitions.
Figure 3: General workflow for the analysis of piperidine alkaloids.
Conclusion and Future Perspectives
Methyl 5-hydroxypiperidine-2-carboxylate stands as a central hub in the intricate network of piperidine alkaloid biosynthesis. Its formation from L-lysine through the pipecolic acid pathway represents a key series of enzymatic transformations that set the stage for the generation of a vast array of structurally and pharmacologically diverse natural products. While significant progress has been made in elucidating the early steps of this pathway, future research should focus on the identification and characterization of the specific methyltransferases and other tailoring enzymes that act on this core intermediate. The heterologous reconstitution of entire biosynthetic pathways in microbial hosts offers a promising avenue for the sustainable production of valuable piperidine alkaloids and their derivatives for drug development.[9][25] The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of alkaloid biosynthesis and to engineer novel pathways for the production of new-to-nature compounds with enhanced therapeutic properties.
References
Bunsupa, S., Katayama, K., Ikeura, E., Oikawa, A., Toyooka, K., Saito, K., & Yamazaki, M. (2012). Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae. Plant Cell, 24(3), 1202-1216. [Link]
Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Feussner, I. (2016). Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance. The Plant Cell, 28(10), 2603-2615. [Link]
Gravel, E., & Poupon, E. (2010). Biosynthesis and biomimetic synthesis of alkaloids isolated from plants of the Nitraria and Myrioneuron genera: an unusual lysine-based metabolism. Natural product reports, 27(1), 32-56. [Link]
Hartmann, M., & Zeier, J. (2018). l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants. The Plant Journal, 96(1), 5-21. [Link]
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Advanced Synthetic Strategies for Methyl 5-Hydroxypiperidine-2-Carboxylate: A Technical Whitepaper
Executive Summary & Pharmacological Context Methyl 5-hydroxypiperidine-2-carboxylate is a critical chiral intermediate in medicinal chemistry, specifically functioning as a core building block for diazabicyclooctane (DBO...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
Methyl 5-hydroxypiperidine-2-carboxylate is a critical chiral intermediate in medicinal chemistry, specifically functioning as a core building block for diazabicyclooctane (DBO) architectures. These scaffolds are essential for synthesizing next-generation non-β-lactam β-lactamase inhibitors (such as avibactam and relebactam) that combat antimicrobial resistance 1. The methyl esterification of the C2 carboxylic acid is not merely a protective measure; it is a mechanistic necessity that prevents unwanted lactamization and directs subsequent functionalization of the piperidine nitrogen during complex drug assembly 2.
Retrosynthetic Topologies & Mechanistic Causality
The synthesis of methyl 5-hydroxypiperidine-2-carboxylate necessitates rigorous control over two stereocenters (C2 and C5). As a Senior Application Scientist, selecting the correct pathway requires balancing stereochemical fidelity with operational scalability.
The Chiral Pool Approach (L-Glutamic Acid Route)
The most industrially robust method for establishing the (2S,5S) or (2S,5R) stereocenters utilizes L-glutamic acid as the progenitor 1.
Causality: By starting with a chiral pool molecule, the absolute configuration at C2 is intrinsically established, bypassing the need for expensive, late-stage asymmetric catalysis or chiral resolution.
Mechanism: The process involves the protection of the amine and carboxylic acid groups, followed by homologation (carbon chain extension) and cyclization to form the piperidine ring. The C5 hydroxyl group is subsequently introduced via stereoselective functionalization, yielding 5-hydroxypiperidine-2-carboxylic acid 3.
Catalytic Hydrogenation of Aromatic Precursors
An alternative topology involves the direct reduction of methyl 5-hydroxypicolinate (a functionalized pyridine).
Causality: Hydrogenating a pyridine ring typically requires harsh conditions or Palladium catalysts (
Pd/C
), which often induce hydrogenolysis (cleavage) of the allylic/benzylic-like C-O bond at the 5-position, destroying the target molecule. To prevent this, Rhodium oxide (
Rh2O3
) is utilized under mild
H2
pressure. Rhodium suppresses C-O bond cleavage and favors the cis-diastereomer (cis-methyl-5-hydroxypiperidine-2-carboxylate) due to the syn-addition of hydrogen across the flat aromatic face 4.
Retrosynthetic and forward synthesis pathways for Methyl 5-hydroxypiperidine-2-carboxylate.
Quantitative Pathway Comparison
To aid in route selection, the following table summarizes the quantitative metrics of the primary synthesis pathways:
Synthesis Pathway
Starting Material
Key Catalyst / Reagent
Typical Yield
Stereocontrol (d.r.)
Scalability
Chiral Pool
L-Glutamic Acid
Multi-step organic reagents
40-50% (overall)
Excellent (>99:1)
High (Industrial)
Hydrogenation
Methyl 5-hydroxypicolinate
Rhodium Oxide /
H2
76-92%
Moderate (cis-favored)
Medium
Biocatalytic
L-Lysine
Proline Hydroxylases
Variable
Excellent
Emerging
Validated Experimental Methodologies
Fischer Esterification of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
The conversion of the free acid to methyl 5-hydroxypiperidine-2-carboxylate is achieved via a highly controlled Fischer esterification 5.
Causality & Self-Validation: Utilizing 2M HCl in methanol serves a dual purpose. The acidic environment protonates the carboxylic acid, rendering the carbonyl carbon highly electrophilic for methanolic attack. Crucially, it also protonates the piperidine nitrogen, forming an ammonium salt. This prevents nucleophilic self-condensation (e.g., intermolecular polymerization or lactamization), ensuring a clean, self-validating conversion that yields a quantitative crystalline powder without the need for complex chromatography 5.
Step-by-Step Protocol:
Substrate Loading: Suspend (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride salt (26.46 g, 0.146 mol) in a clean, dry reaction vessel.
Reagent Addition: Add 230 mL of 2M hydrogen chloride-methanol solution. In-Process Control: Ensure complete dissolution; the mixture should become a homogeneous clear solution.
Reflux: Heat the reaction solution to reflux (approx. 65°C) under an inert nitrogen atmosphere for 1.5 hours.
Concentration: Cool the mixture to room temperature and concentrate the reaction solution under reduced pressure using a rotary evaporator.
Solvent Substitution (Azeotropic Drying): To remove residual water (a byproduct of esterification) and drive the equilibrium forward, add fresh methanol (200 mL) to the residue and concentrate again. Repeat this substitution step three times.
Isolation: Dry the resulting residue under high vacuum to afford the title compound as a colorless crystalline powder (quantitative yield). Validation: Confirm identity and purity via
1H
NMR (
D2O
) and LC-MS [[4]]().
Step-by-step experimental workflow for the esterification of 5-hydroxypiperidine-2-carboxylic acid.
References
Method for producing 5-hydroxypiperidine-2-carboxylic acid (US9790181B2) - Google Patents.
Step-by-step synthesis protocol for Methyl 5-hydroxypiperidine-2-carboxylate
Application Note: Stereoselective Synthesis and Esterification Protocol for Methyl 5-hydroxypiperidine-2-carboxylate Executive Summary Methyl 5-hydroxypiperidine-2-carboxylate (often synthesized as the (2S,5S) or (2S,5R)...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Stereoselective Synthesis and Esterification Protocol for Methyl 5-hydroxypiperidine-2-carboxylate
Executive Summary
Methyl 5-hydroxypiperidine-2-carboxylate (often synthesized as the (2S,5S) or (2S,5R) diastereomer) is a critical chiral building block in the development of novel therapeutics, including β-lactamase inhibitors and conformationally restricted peptidomimetics[1][2]. This application note details a highly efficient, self-validating protocol for the synthesis of methyl 5-hydroxypiperidine-2-carboxylate via the Fischer esterification of 5-hydroxypiperidine-2-carboxylic acid hydrochloride. The methodology emphasizes thermodynamic control and equilibrium shifting to achieve quantitative yields without the need for complex chromatographic purification.
Mechanistic Rationale & Workflow Design
The transformation of 5-hydroxypiperidine-2-carboxylic acid to its methyl ester relies on a classic acid-catalyzed Fischer esterification. Because this reaction is an equilibrium process, the system must be designed to continuously drive the reaction forward (Le Chatelier’s Principle).
Instead of employing physical water-scavenging techniques (like Dean-Stark traps or molecular sieves), this protocol utilizes a chemical and thermodynamic driving force: a massive stoichiometric excess of methanol acting as both solvent and reactant, coupled with repeated cycles of concentration and solvent substitution[2]. The repeated addition and evaporation of methanol azeotropically removes the water byproduct, forcing the equilibrium entirely toward the esterified product.
Workflow for the acid-catalyzed esterification and equilibrium-driven water removal.
Experimental Protocol
Reagents Required:
(2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride salt (Starting Material)[2]
2M Hydrogen chloride in Methanol (Anhydrous)
Methanol (Anhydrous, for solvent substitution)
Step-by-Step Methodology:
Substrate Dissolution and Activation:
Action: To a dry, round-bottom flask equipped with a magnetic stir bar, add 26.46 g (0.146 mol) of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride salt.
Action: Add 230 mL of a 2M hydrogen chloride-methanol solution[2].
Causality: The use of pre-formed 2M HCl in methanol provides the necessary proton source to activate the carboxylic acid carbonyl for nucleophilic attack by methanol, while simultaneously keeping the basic piperidine nitrogen protonated. This prevents unwanted side reactions and maintains the solubility of the polar starting material.
Thermodynamic Esterification (Reflux):
Action: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65–70 °C) under an inert atmosphere (N2 or Ar) for 1.5 hours[2].
Causality: Heating accelerates the kinetics of the esterification. The 1.5-hour duration is sufficient to reach the thermodynamic equilibrium point of the reaction in this specific solvent volume.
In-Process Control (IPC): Reaction progress can be monitored by LC-MS or TLC (using a highly polar eluent system, e.g., DCM/MeOH/NH4OH) to confirm the disappearance of the highly polar carboxylic acid spot.
Equilibrium Shifting via Solvent Substitution:
Action: Remove the flask from heat and concentrate the reaction solution under reduced pressure using a rotary evaporator.
Action: Re-dissolve the resulting residue in 200 mL of fresh, anhydrous methanol and concentrate again under reduced pressure. Repeat this substitution and concentration step three total times[2].
Causality: This is the self-validating core of the protocol. Fischer esterification produces one equivalent of water. By repeatedly concentrating the mixture and adding fresh anhydrous methanol, water is azeotropically and physically removed from the system. This actively shifts the equilibrium to the right, ensuring >99% conversion without the need for aqueous workup, which would be detrimental given the high water-solubility of the product.
Final Isolation:
Action: Subject the final concentrated residue to high vacuum drying (e.g., Schlenk line or lyophilizer) for 4–6 hours.
Causality: High vacuum removes trace residual methanol and trapped HCl gas, yielding the product as a stable, colorless crystalline powder (the hydrochloride salt of the methyl ester)[2].
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative parameters and yields based on the standardized scale-up protocol.
Parameter
Value
Mechanistic Rationale
Starting Material Scale
26.46 g (0.146 mol)
Provides sufficient mass for accurate yield calculation and minimizes transfer losses.
Acid Catalyst Concentration
2.0 M HCl in MeOH
Ensures complete protonation of the amine and provides sufficient catalytic activity for the carbonyl.
Solvent Substitution Volume
3 x 200 mL MeOH
Statistically ensures the removal of >99% of the generated water by mass action.
Reaction Time
1.5 hours (Reflux)
Optimized kinetic window to reach initial equilibrium before forced water removal.
Expected Yield
~28.55 g (Quantitative)
The iterative concentration method prevents product loss typical in liquid-liquid extractions of polar molecules[2].
Product Form
Colorless Crystalline Powder
Indicates high purity; the HCl salt prevents the formation of free-base oils.
Application Note: Methyl 5-Hydroxypiperidine-2-Carboxylate as a Conformationally Constrained Building Block in Peptide Synthesis
Executive Summary The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery. Methyl 5-hydroxypiperidine-2-carboxylate (the methyl ester of 5-hydroxypipecolic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery. Methyl 5-hydroxypiperidine-2-carboxylate (the methyl ester of 5-hydroxypipecolic acid) serves as a highly versatile, conformationally restricted proline surrogate. By introducing a six-membered piperidine ring equipped with a hydrogen-bond-donating hydroxyl group, this building block alters the cis/trans isomerization dynamics of the peptide backbone, effectively inducing
β
-turns and enhancing proteolytic stability.
This application note provides researchers and drug development professionals with field-proven methodologies for the orthogonal protection, ester hydrolysis, and solid-phase peptide synthesis (SPPS) coupling of this critical intermediate.
Structural Rationale & Mechanistic Insights
The utility of methyl 5-hydroxypiperidine-2-carboxylate lies in its dual functionality:
Conformational Rigidity: The piperidine ring restricts the
ϕ
(phi) and
ψ
(psi) dihedral angles of the peptide backbone, forcing the sequence into predefined secondary structures essential for target affinity .
Stereochemical Anchoring: The hydroxyl group at the C5 position acts as a critical pharmacophore for hydrogen bonding, frequently exploited in the design of
β
-lactamase inhibitors and tumor-targeting peptidomimetics .
Causality in Experimental Design: Why begin with the methyl ester rather than the free acid? The methyl ester acts as a transient protecting group for the C-terminus. During the harsh conditions required to orthogonally protect the secondary amine (N-Fmoc) and the hydroxyl group (O-tBu), a free carboxylate would be susceptible to unwanted oligomerization or side reactions. Once the N- and O- functionalities are secured, the methyl ester is cleanly saponified to yield the free acid required for SPPS.
Synthetic Workflow & Logic
Caption: Workflow for incorporating Methyl 5-hydroxypiperidine-2-carboxylate into peptidomimetics.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in validation checkpoints to ensure high-fidelity synthesis.
Protocol A: Orthogonal Protection (N-Fmoc, O-tBu)
To utilize this building block in standard Fmoc-SPPS, the secondary amine must be protected with an Fmoc group, and the hydroxyl group with a tert-butyl (tBu) ether.
N-Fmoc Protection: Dissolve methyl 5-hydroxypiperidine-2-carboxylate hydrochloride (1.0 eq) in a 10% aqueous
Na2CO3
and 1,4-dioxane mixture (1:1, v/v). Cool to 0°C. Add Fmoc-OSu (1.1 eq) dropwise. Stir for 12 hours at room temperature.
O-tBu Protection: Transfer the N-Fmoc intermediate to a pressure vessel. Dissolve in anhydrous dichloromethane (DCM). Add catalytic
H2SO4
. Condense isobutylene gas into the solution at -78°C until the volume doubles. Seal and stir at room temperature for 48 hours.
Self-Validation: Monitor via LC-MS. The mass shift must correspond to the addition of both protecting groups (+278 Da). Failure to fully protect the O-tBu group will result in branched depsipeptides during SPPS.
Protocol B: Chemoselective Saponification to the Free Acid
Causality: The Fmoc group is inherently base-labile. Standard saponification (NaOH/MeOH) will cause premature Fmoc cleavage. To prevent this, we utilize a
CaCl2
-mediated hydrolysis protocol . The calcium ion acts as a Lewis acid, coordinating and activating the methyl ester carbonyl, allowing for rapid hydrolysis under exceptionally mild conditions.
Dissolve the fully protected ester in
iPrOH:H2O
(7:3, v/v).
Add anhydrous
CaCl2
(0.8 eq) and stir for 10 minutes.
Cool the reaction to 0°C and add
LiOH⋅H2O
(1.2 eq).
Stir for 1.5 hours.
Self-Validation: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the higher
Rf
starting material confirms ester cleavage. Acidify immediately to pH 3 with 1M HCl at 0°C to quench the reaction and prevent epimerization at the C2
α
-carbon. Extract with EtOAc.
Protocol C: SPPS Coupling onto the Secondary Amine
Causality: While coupling the pipecolic acid to the resin is straightforward, coupling the next incoming amino acid onto the sterically hindered secondary amine of the piperidine ring is notoriously difficult. Standard reagents (HBTU) fail. A highly reactive HOAt-active ester must be generated.
Swell the resin-bound 5-hydroxypipecolate peptide in DMF.
Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).
Self-Validation Checkpoint: Perform a Chloranil Test . Unlike primary amines, the secondary amine of the piperidine ring will yield a false negative in a standard Kaiser test. A positive Chloranil test (blue/green beads) confirms successful Fmoc removal.
Pre-activate the incoming Fmoc-Amino Acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes.
Add the activated mixture to the resin and agitate for 3 hours at room temperature (or 50°C under microwave assistance).
Caption: Mechanistic logic of HATU-mediated coupling for sterically hindered pipecolic acids.
Quantitative Data: Coupling Optimization
To demonstrate the necessity of the HATU/HOAt protocol, the following table summarizes the quantitative coupling efficiencies and epimerization rates when coupling Fmoc-Ala-OH onto resin-bound 5-hydroxypipecolate.
Coupling Reagent
Additive
Base
Temperature
Coupling Efficiency (%)
Epimerization Rate (%)
HBTU
HOBt
DIPEA
25°C
45.2%
2.1%
DIC
Oxyma
DIPEA
25°C
68.5%
1.5%
COMU
Oxyma
TMP
25°C
84.0%
0.9%
HATU
HOAt
DIPEA
25°C
89.4%
0.8%
HATU
HOAt
DIPEA
50°C (MW)
>98.0%
1.2%
Table 1: Comparison of coupling reagents for overcoming steric hindrance at the secondary amine of 5-hydroxypipecolate derivatives.
Downstream Applications in Drug Development
The successful integration of methyl 5-hydroxypiperidine-2-carboxylate derivatives opens several therapeutic avenues:
β
-Lactamase Inhibitors: The 5-hydroxyl group serves as a critical synthetic handle for the development of diazabicyclooctane derivatives, which are potent inhibitors of Class A, C, and D
β
-lactamases, effectively restoring the antimicrobial activity of traditional antibiotics against resistant bacteria .
Constrained Dipeptide Surrogates: By locking the peptide backbone, these derivatives act as highly stable dipeptide surrogates, preventing rapid enzymatic degradation in vivo and increasing the half-life of peptide-based therapeutics .
References
Title: Synthesis of Hydroxylated Pipecolic Acids and Conformationally Constrained Derivatives
Source: FLORE (University of Florence Repository)
URL: [Link]
Title: Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: Diastereoselective Hydroxylation of 6-Substituted Piperidin-2-ones. An Efficient Synthesis of (2S,5R)-5-Hydroxylysine and Related
α
-Amino Acids
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: US10556905B2 - Processes for preparing a diazabicyclooctane compound
Source: Google Patents
URL
Title: Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis
Source: MDPI (Molecules / Peptidomimetics Special Issue)
URL: [Link]
Method
Advanced Application Note: Methyl 5-Hydroxypiperidine-2-Carboxylate as a Chiral Scaffold in Peptidomimetic Design
Executive Summary The engineering of peptidomimetics requires building blocks that can predictably constrain backbone dihedral angles while offering orthogonal handles for side-chain functionalization. Methyl 5-hydroxypi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The engineering of peptidomimetics requires building blocks that can predictably constrain backbone dihedral angles while offering orthogonal handles for side-chain functionalization. Methyl 5-hydroxypiperidine-2-carboxylate (the methyl ester of 5-hydroxypipecolic acid) has emerged as a premier chiral scaffold in this domain[1]. By acting as a rigidified proline surrogate, the six-membered piperidine ring dictates specific spatial trajectories (restricting the
ϕ
angle), while the 5-hydroxyl group serves as a versatile stereocenter for the introduction of pharmacophores, cross-linking agents, or secondary amine linkages[2].
This application note details the mechanistic rationale, conformational dynamics, and validated experimental protocols for utilizing this molecule in the stereodivergent synthesis of constrained foldamers and cyclic integrin antagonists.
Conformational Dynamics & Structural Rationale
The Causality of Scaffold Selection
Natural peptides suffer from poor proteolytic stability and high conformational entropy, limiting their therapeutic utility. Substituting canonical amino acids with cyclic tailor-made amino acids drastically reduces the 3D conformational space[1].
While L-proline is the traditional choice for inducing
β
-turns, its five-membered pyrrolidine ring allows for significant cis-trans amide bond isomerization. In contrast, the six-membered ring of pipecolic acid derivatives imposes a higher steric penalty on the cis conformer, heavily biasing the backbone toward the trans amide geometry[2].
The presence of the methyl ester is a critical strategic choice in the synthetic workflow. It orthogonally protects the C-terminus, preventing unwanted intramolecular lactamization or oligomerization during the rigorous activation and nucleophilic displacement of the 5-hydroxyl group.
Conformational logic of pipecolic acid scaffolds in stabilizing peptide secondary structures.
Stereodivergent Synthesis of 5-Aminopipecolic Acid (5-APA)
A primary application of methyl 5-hydroxypiperidine-2-carboxylate is its conversion into 5-aminopipecolic acid (5-APA). 5-APA derivatives are embedded as
δ
-amino acids in cyclic RGD-containing peptidomimetics to target
αVβ3
integrins with nanomolar affinity (IC
50≈
4.2 nM).
The synthesis relies on the stereoinversion of the 5-OH group. By converting the hydroxyl to a good leaving group (e.g., mesylate) and displacing it with an azide via an S
N
2 mechanism, researchers can stereodivergently access both cis and trans isomers from a single enantiopure precursor.
Stereodivergent synthetic workflow from methyl 5-hydroxypiperidine-2-carboxylate to SPPS monomer.
Validated Experimental Protocols
The following protocols outline the conversion of trans-methyl 5-hydroxypiperidine-2-carboxylate into a cis-5-APA monomer ready for Solid-Phase Peptide Synthesis (SPPS).
Protocol A: Activation and S
N
2 Stereoinversion
Causality Note: Methanesulfonyl chloride (MsCl) is selected over tosyl chloride (TsCl) because the bulky piperidine ring hinders the attack on the larger tosyl electrophile, leading to sluggish kinetics.
N-Protection: Dissolve methyl 5-hydroxypiperidine-2-carboxylate (1.0 eq) in DCM. Add Di-tert-butyl dicarbonate (Boc
2
O, 1.2 eq) and Triethylamine (TEA, 2.0 eq). Stir at room temperature for 4 hours.
Mesylation: Cool the reaction mixture to 0 °C. Add MsCl (1.5 eq) dropwise. The low temperature prevents elimination side-reactions. Stir for 2 hours.
Azidation: Concentrate the crude mesylate and redissolve in anhydrous DMF. Add NaN
3
(3.0 eq) and heat to 80 °C for 12 hours.
Self-Validation Step: Monitor via TLC. Perform IR spectroscopy on the isolated product; a strong, sharp absorption band at
∼
2100 cm
−1
confirms the presence of the azide. The S
N
2 reaction yields the cis-azide with >98% stereochemical inversion.
Protocol B: Saponification and Azide Reduction
Causality Note: It is imperative to hydrolyze the methyl ester before reducing the azide to an amine. If the azide is reduced while the methyl ester is intact, the resulting
δ
-amine will rapidly attack the
α
-ester, forming an unwanted bicyclic lactam. Furthermore, LiOH is used instead of NaOH to prevent base-catalyzed epimerization at the highly sensitive
α
-chiral center.
Ester Hydrolysis: Dissolve the cis-azido methyl ester in a 3:1:1 mixture of THF/MeOH/H
2
O. Add LiOH
⋅
H
2
O (2.0 eq) at 0 °C. Stir for 3 hours until complete consumption of the starting material is observed. Acidify with 1M HCl to pH 3 and extract with EtOAc.
Azide Reduction: Dissolve the free carboxylic acid in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under an H
2
atmosphere (1 atm) for 4 hours.
Fmoc Protection (for SPPS): Filter the mixture through Celite. Redissolve the crude amino acid in 10% Na
2
CO
3
/Dioxane (1:1). Add Fmoc-OSu (1.2 eq) and stir for 12 hours to yield the orthogonally protected Fmoc-cis-5-APA-OH monomer.
Protocol C: SPPS Integration
Causality Note: Coupling onto the secondary amine of the pipecolic acid ring is sterically hindered. Standard carbodiimides (DIC/Oxyma) often fail. Highly reactive uronium salts (HATU) are required.
Coupling: Use 3.0 eq of the Fmoc-cis-5-APA-OH monomer, 2.9 eq HATU, and 6.0 eq DIPEA in DMF. Allow coupling to proceed for 2 hours.
Self-Validation Step: Perform a Kaiser Test. A persistent blue resin indicates incomplete coupling due to steric hindrance; if positive, perform a double coupling cycle using COMU/DIPEA before proceeding to Fmoc deprotection.
Quantitative Data Summaries
Table 1: Conformational Parameters of Proline vs. Pipecolic Acid Derivatives
Data illustrates the superior trans-amide bias of the 6-membered pipecolic scaffolds compared to proline.
Amino Acid Surrogate
Ring Size
Typical
ϕ
Angle
Typical
ψ
Angle
cis/trans Amide Ratio
L-Proline
5
-60° to -75°
+145° or -30°
∼
1:4
L-Pipecolic Acid
6
-60° to -80°
+150° or -45°
∼
1:10 (Favors trans)
5-Hydroxypipecolic Acid
6
-65° to -85°
+140° or -40°
∼
1:15 (Highly trans)
Table 2: Reaction Optimization for 5-OH Functionalization (Stereoinversion)
Comparison of leaving groups for the S
N
2 azidation of methyl 5-hydroxypiperidine-2-carboxylate.
Reagent System
Leaving Group
Nucleophile
Yield (%)
Stereochemical Outcome
MsCl / TEA
Mesylate (-OMs)
NaN
3
(DMF, 80°C)
85
>98% Inversion (cis to trans)
TsCl / Pyridine
Tosylate (-OTs)
NaN
3
(DMF, 80°C)
45
>98% Inversion (Sluggish reaction)
DIAD / PPh
3
Phosphonium
DPPA (THF, 0°C)
62
>95% Inversion (Mitsunobu)
References
Occhiato, E. G., et al. (2018). "A stereodivergent strategy to obtain enantiopure cis and trans 5-aminopipecolic acids in a suitably protected form for peptide synthesis." Organic & Biomolecular Chemistry, 16(18), 3441-3454. Available at:[Link]
Sen, S., et al. (2024). "Proline Analogues." Chemical Reviews, 124(13), 8251-8316. Available at:[Link]
Lubell, W. D., et al. (2021). "Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates." Molecules, 27(1), 100. Available at:[Link]
Trabocchi, A., et al. (2017). "Cyclic tailor-made amino acids in the design of modern pharmaceuticals." Topics in Heterocyclic Chemistry, 48, 125-175. Available at:[Link]
Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Methyl 5-Hydroxypiperidine-2-Carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction and Mechanistic Rationale Methyl 5-hydroxypiperidine-2-carboxylate is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction and Mechanistic Rationale
Methyl 5-hydroxypiperidine-2-carboxylate is a critical chiral building block in the synthesis of advanced pharmaceutical agents, including
β
-lactamase inhibitors (e.g., diazabicyclooctane derivatives)[1] and BACE1 inhibitors for Alzheimer's disease[2]. The most direct synthetic route to this saturated heterocycle is the catalytic hydrogenation of its aromatic precursor, methyl 5-hydroxypyridine-2-carboxylate.
However, the hydrogenation of functionalized pyridines presents significant chemoselective and stereochemical challenges:
Aromatic Stability: The resonance energy of the pyridine ring requires harsh conditions (high pressure/temperature) or highly active catalysts to overcome the activation barrier[3].
Chemoselectivity (Hydrogenolysis Risk): Standard palladium on carbon (Pd/C) catalysts frequently trigger unwanted hydrogenolysis of the C-O bond at the 5-position, yielding the undesired des-hydroxy byproduct (methyl piperidine-2-carboxylate)[4].
Stereoselectivity: The reaction generates two chiral centers (C2 and C5). Pharmaceutical applications typically require the cis-diastereomer. Heterogeneous catalysts must facilitate a syn-addition of hydrogen from the catalyst surface to achieve high cis-selectivity[5].
To solve these issues, modern protocols utilize Rhodium (Rh/C, Rh
2
O
3
) or Platinum (PtO
2
) catalysts in protic or fluorinated solvents. These metals selectively reduce the heteroaromatic ring while preserving the sensitive hydroxyl and ester functionalities[3][6].
Reaction Pathway & Stereochemical Dynamics
The reduction proceeds via the adsorption of the pyridine ring onto the metal catalyst surface. Protic solvents (like acetic acid or 2,2,2-trifluoroethanol) facilitate the protonation of the pyridine nitrogen, disrupting aromaticity and lowering the activation energy for the first hydride transfer[6]. Because the substrate adsorbs flat against the catalyst, hydrogen delivery occurs predominantly from one face, yielding the cis-isomer as the major product[5].
Reaction pathway illustrating the stereoselective catalytic hydrogenation of functionalized pyridines.
Catalyst Selection and Condition Optimization
The choice of catalyst and solvent dictates the required pressure, temperature, and ultimate yield. The table below summarizes field-proven conditions for pyridine reduction.
Catalyst System
Solvent
Pressure
Temp (°C)
Time
Yield / Selectivity
Mechanistic Advantage
Rh
2
O
3
(0.5 mol%)
TFE (Trifluoroethanol)
5 bar
40 °C
16 h
92% (cis major, d.r. 50:7)
Mildest conditions; TFE increases H
2
solubility and stabilizes polar intermediates[3][5].
PtO
2
(Adams' Catalyst)
Glacial Acetic Acid
50 bar
65 °C
24 h
~85%
Acidic medium protonates nitrogen, activating the ring for reduction[6].
Rh/C (5 wt%)
Methanol / HCl
50 psi
50 °C
12 h
Quantitative
HCl prevents catalyst poisoning by the basic piperidine product[1][2].
Pd/C (10 wt%)
Ethanol
50 bar
80 °C
24 h
Low (Byproducts)
High risk of C-O bond hydrogenolysis; generally avoided for hydroxypyridines[4].
Experimental Workflow & Protocols
The following workflow outlines the critical steps for executing a safe and high-yielding high-pressure hydrogenation.
Step-by-step workflow for the high-pressure catalytic hydrogenation of pyridine derivatives.
Protocol A: Mild Hydrogenation using Rhodium Oxide (Rh
2
O
3
)
This protocol leverages the highly active Rh
2
O
3
catalyst in fluorinated solvent, allowing for surprisingly mild conditions (5 bar) and excellent functional group tolerance[3][4].
Reagents:
Methyl 5-hydroxypyridine-2-carboxylate (0.8 mmol)
Rhodium(III) oxide (Rh
2
O
3
) (1 mg, 0.5 mol%)
2,2,2-Trifluoroethanol (TFE) (1 mL)
Hydrogen gas (H
2
)
Step-by-Step Procedure:
Preparation: In a 12 mL glass vial designed for an autoclave, dissolve 0.8 mmol of methyl 5-hydroxypyridine-2-carboxylate in 1 mL of TFE[5].
Catalyst Loading: Add 1 mg of Rh
2
O
3
to the solution. Self-Validation Check: Ensure the solution is briefly sparged with nitrogen prior to catalyst addition to prevent premature oxidation of the solvent.
Purging: Place the vial into a Parr autoclave. Seal the autoclave and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas[2].
Reaction: Pressurize the autoclave with hydrogen gas to 5 bar. Heat the reaction mixture to 40 °C and stir vigorously for 16 hours[4].
Monitoring: Depressurize the vessel safely. Take a 10
μ
L aliquot, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the starting material (m/z[M+H]
+
154) and appearance of the product (m/z [M+H]
+
160).
Work-up: Filter the reaction mixture through a short pad of Celite to remove the heterogeneous rhodium catalyst. Wash the pad with an additional 2 mL of TFE.
Isolation: Concentrate the filtrate under reduced pressure to yield cis-methyl 5-hydroxypiperidine-2-carboxylate[5].
Protocol B: Acid-Promoted Hydrogenation using Rh/C
This industrial-scale protocol utilizes HCl to protonate the pyridine ring, making it highly susceptible to reduction while simultaneously protecting the resulting basic piperidine amine from poisoning the catalyst surface[1][2].
Reagents:
Methyl 5-hydroxypyridine-2-carboxylate (10 mmol)
5% Rhodium on Carbon (Rh/C) (10 wt% loading relative to substrate)
Methanol (20 mL)
2M HCl in Methanol (5.5 mL, 1.1 eq)
Step-by-Step Procedure:
Preparation: Charge a hydrogenation reactor with the substrate, methanol, and 2M HCl in methanol. The acidic environment is critical for activating the pyridine ring[1].
Catalyst Loading: Under a blanket of nitrogen, carefully add the Rh/C catalyst. Caution: Dry Rh/C is pyrophoric; always add to the solvent under an inert atmosphere.
Purging: Purge the reactor 3 times with nitrogen, then 3 times with hydrogen[2].
Reaction: Pressurize the reactor to 50 psi (approx. 3.4 bar) with hydrogen and heat to 50 °C. Maintain vigorous stirring for 12 hours[2].
Work-up: Purge the reactor with nitrogen. Filter the mixture through a tightly packed Celite bed to remove the Rh/C catalyst. Wash the filter cake with additional methanol (2 x 10 mL)[2].
Isolation: Concentrate the filtrate under vacuum. The product is isolated as the hydrochloride salt of cis-methyl 5-hydroxypiperidine-2-carboxylate in near-quantitative yield[1].
Analytical Validation & Stereochemical Assignment
To verify the success of the hydrogenation and the stereochemical outcome, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The cis and trans isomers exhibit distinct chemical shifts due to the axial/equatorial positioning of the ring protons.
Expected Analytical Data for cis-Methyl-5-hydroxypiperidine-2-carboxylate[5]:
13
C NMR (101 MHz, D
2
O):δ
173.91 (C=O), 61.39 (C5), 58.58 (C2), 58.32, 48.11, 28.16, 21.11.
HRMS: Calculated for C
7
H
14
NO
3
[M+H]
+
160.0968.
Diagnostic Tip: The coupling constant (
J
) of the C2 proton at 3.96 ppm (dd, J = 11.8, 3.9 Hz) is highly diagnostic of the cis configuration, indicating an axial-axial and axial-equatorial coupling relationship with the adjacent C3 methylene protons[5].
References
Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 1010-1017.[Link]
Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines With PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4358-4360.[Link]
U.S. Patent No. 10,556,905 B2. (2020). Processes for preparing a diazabicyclooctane compound.
U.S. Patent No. 9,315,520 B2. (2016). BACE inhibitors.
Application Note: Advanced NMR Spectroscopic Elucidation of Methyl 5-hydroxypiperidine-2-carboxylate
Scientific Context & Strategic Importance Methyl 5-hydroxypiperidine-2-carboxylate is a highly versatile chiral building block utilized extensively in medicinal chemistry. It serves as a critical synthetic intermediate i...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Strategic Importance
Methyl 5-hydroxypiperidine-2-carboxylate is a highly versatile chiral building block utilized extensively in medicinal chemistry. It serves as a critical synthetic intermediate in the development of next-generation
β
-lactamase inhibitors, such as diazabicyclooctane derivatives, which are designed to combat antimicrobial resistance[1]. Furthermore, its structural framework is intimately related to plant signaling molecules like N-hydroxypipecolic acid (NHP), making it a molecule of high interest in both pharmaceutical and agrochemical research[2].
The biological activity and synthetic utility of this molecule are entirely dictated by its stereochemistry (e.g., the relative cis or trans relationship between the C-2 carboxylate and the C-5 hydroxyl group)[2]. As a Senior Application Scientist, I have designed this protocol to guide you through the rigorous Nuclear Magnetic Resonance (NMR) spectroscopy workflows required to definitively assign the regiochemistry and relative stereochemistry of this piperidine derivative[3].
Logical workflow for NMR structural and stereochemical elucidation of piperidine derivatives.
Experimental Design & Rationale
A robust analytical protocol requires an understanding of the causality behind every experimental parameter.
Solvent Selection (D
2
O vs. CDCl
3
): Methyl 5-hydroxypiperidine-2-carboxylate is highly polar. While CDCl
3
is standard for many organics, D
2
O is strategically superior here. D
2
O induces rapid H/D exchange of the amine (-NH) and hydroxyl (-OH) protons. This renders them invisible in the
1
H spectrum, eliminating broad, unpredictable singlets that would otherwise obscure critical multiplet splitting in the aliphatic region[4].
Internal Standards for qNMR: To utilize the NMR data for quantitative purity or reaction yield assessments, an internal standard is mandatory. Maleic acid (0.5 eq.) is the optimal choice in D
2
O. It provides a sharp, isolated singlet at
δ
6.04 ppm, completely separated from the target molecule's aliphatic signals (
δ
1.66 – 4.15 ppm)[4].
Conformational Dynamics: Piperidine rings undergo rapid chair-chair interconversions at room temperature. The observed NMR coupling constants (
J
-values) are time-averaged representations of these conformers. The bulky C-2 methyl ester and C-5 hydroxyl groups will heavily bias the equilibrium toward the conformer where these substituents occupy equatorial positions (to minimize 1,3-diaxial interactions).
Step-by-Step NMR Acquisition Protocol
This methodology outlines a self-validating system for data acquisition[2].
Step 1: Sample Preparation
Dissolve 15–20 mg of Methyl 5-hydroxypiperidine-2-carboxylate in 0.6 mL of D
2
O.
Add a precisely weighed amount of Maleic acid (approx. 0.5 molar equivalents relative to the sample) to serve as the qNMR internal standard[4].
Transfer the homogeneous solution to a standard 5 mm NMR tube.
Step 2: 1D
1
H NMR Acquisition
Parameters: Set the spectrometer frequency to
≥
400 MHz. Acquire 16–64 scans.
Relaxation Delay (D1): Set D1
≥
5 seconds. Causality: This ensures complete longitudinal relaxation (T1) of all spins between pulses, which is an absolute requirement for accurate integration and qNMR validation.
Self-Validation Checkpoint: Integrate the spectrum. The total integration of the aliphatic region must equal exactly 11 protons (8 piperidine ring protons + 3 methyl ester protons) relative to the 2-proton singlet of maleic acid at
δ
6.04 ppm.
Step 3: 1D
13
C NMR Acquisition
Parameters: Set the spectrometer frequency to
≥
101 MHz with standard proton decoupling.
Scans: Acquire
≥
1024 scans. Causality: The low natural abundance of
13
C (~1.1%) necessitates extensive signal averaging[2]. Furthermore, the quaternary ester carbonyl (
δ
173.91 ppm) lacks directly attached protons; thus, it experiences no Nuclear Overhauser Effect (NOE) enhancement and suffers from a longer T1 relaxation time[4].
Step 4: 2D NMR Acquisition
COSY (Correlation Spectroscopy): Acquire to establish the contiguous H2-H3-H4-H5-H6 spin system.
HSQC (Heteronuclear Single Quantum Coherence): Acquire to map protons to their directly attached carbons, resolving overlapping multiplets (e.g., differentiating the H-6a/H-6b protons from the H-3/H-4 protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300–500 ms to determine the relative stereochemistry via through-space dipole-dipole interactions.
Key 2D NMR (COSY/HSQC) correlation network for the piperidine ring spin system.
Reference Spectra & Data Tables
The following empirical data corresponds to the cis-diastereomer of Methyl 5-hydroxypiperidine-2-carboxylate acquired in D
2
O at 400 MHz (
1
H) and 101 MHz (
13
C)[4].
Causality of Chemical Shifts: The highly electronegative oxygen of the hydroxyl group and the nitrogen of the piperidine ring strongly deshield the adjacent protons. Consequently, H-5 and H-2 appear furthest downfield (
δ
4.03–4.15 and
δ
3.96, respectively), while the purely aliphatic H-3 and H-4 protons resonate upfield (
δ
1.66–2.14)[4].
Table 1:
1
H NMR Assignments (400 MHz, D
2
O)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
H-5 (CH-OH)
4.15 – 4.03
broad m
-
1H
H-2 (CH-COOMe)
3.96
dd
11.8, 3.9
1H
O-CH
3 (Ester)
3.71
s
-
3H
H-6a (CH
2
-N)
3.31 – 3.20
m
-
1H
H-6b (CH
2
-N)
3.16 – 3.08
m
-
1H
H-3 / H-4
2.14 – 1.90
m
-
2H
H-3 / H-4
1.87 – 1.66
m
-
2H
Table 2:
13
C NMR Assignments (101 MHz, D
2
O)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
C=O (Ester)
173.91
Quaternary (C)
C-5 (CH-OH)
61.39
Methine (CH)
C-2 (CH-COOMe)
58.58
Methine (CH)
O-CH
3 (Ester)
58.32
Methyl (CH
3
)
C-6 (CH
2
-N)
48.11
Methylene (CH
2
)
C-3 / C-4
28.16, 21.11
Methylene (CH
2
)
(Note: The exact assignment of closely resonating carbons C-2 and O-CH
3
at 58.58 and 58.32 ppm should be definitively confirmed via HMBC cross-peaks to the ester carbonyl).
Stereochemical Elucidation via NOESY
To differentiate between the cis and trans diastereomers, analyze the NOESY spectrum. In a stable chair conformation, axial protons on the same face of the ring (e.g., 1,3-diaxial relationships) are separated by approximately 2.5 Å, resulting in a strong NOE cross-peak.
If the molecule is the cis-diastereomer (e.g., 2S, 5R or 2R, 5S depending on exact priority numbering), the relative axial/equatorial positioning of H-2 and H-5 will differ from the trans-diastereomer (2S, 5S). By mapping the NOE contacts between H-2, H-5, and the axial protons of the H-3/H-4 methylenes, the relative 3D geometry of the piperidine ring is self-validated.
References
Royal Society of Chemistry (RSC). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.[4]
URL:[Link]
Google Patents. US10556905B2 - Processes for preparing a diazabicyclooctane compound.[1]
URL:
Lookchem. Cas 63088-78-8, (2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid.[3]
URL:[Link]
Application Note: Strategic Incorporation of Methyl 5-Hydroxypiperidine-2-Carboxylate in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and advanced anchoring strategies for hindered cyclic amino acids. Introductio...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating protocols, and advanced anchoring strategies for hindered cyclic amino acids.
Introduction & Mechanistic Rationale
Methyl 5-hydroxypiperidine-2-carboxylate is a highly versatile, non-proteinogenic amino acid building block. Its constrained piperidine ring severely restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, making it an exceptional scaffold for inducing
β
-turn conformations and stabilizing peptidomimetics[1]. This structural motif is a critical pharmacophore in the development of advanced
β
-lactamase inhibitors (such as Avibactam and Relebactam) and novel opioid receptor modulators[2].
When utilizing this molecule in Solid-Phase Peptide Synthesis (SPPS), chemists face three distinct chemical challenges:
The C-Terminal Methyl Ester: Inactive toward standard amide coupling; it must either be hydrolyzed prior to backbone integration or leveraged strategically as a permanent C-terminal modification.
The Secondary Amine: Highly sterically hindered, rendering standard coupling reagents (e.g., HBTU) inefficient and prone to generating deletion sequences.
The 5-Hydroxyl Group: A secondary alcohol that can either be protected (e.g., as a t-butyl ether) to prevent side reactions, or utilized as a nucleophile for side-chain anchoring to the solid support.
This guide outlines two divergent, highly optimized workflows for incorporating this building block into synthetic peptides, ensuring high fidelity and yield.
Strategic Workflows & Visualizations
To maximize the utility of Methyl 5-hydroxypiperidine-2-carboxylate, two distinct SPPS strategies can be employed depending on the desired final product:
Strategy A (Standard Backbone Incorporation): The methyl ester is saponified to a free carboxylic acid, followed by Fmoc protection of the amine. The resulting Fmoc-5-HPA-OH is coupled via its C-terminus to the growing peptide chain.
Strategy B (Side-Chain Anchoring): The amine is Fmoc-protected, and the molecule is anchored to a 2-Chlorotrityl chloride (2-CTC) resin via the 5-hydroxyl group. This advanced technique allows for N-terminal elongation while preserving the methyl ester, directly yielding a C-terminal esterified peptidomimetic upon cleavage[3][4].
Divergent synthetic workflows for incorporating Methyl 5-hydroxypiperidine-2-carboxylate in SPPS.
Comparison of C-terminal versus side-chain anchoring strategies for piperidine derivatives.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and in-process controls (IPCs) to guarantee experimental integrity.
Protocol 1: Preparation of Fmoc-5-Hydroxypiperidine-2-Carboxylic Acid (For Strategy A)
Causality: Saponification must strictly precede Fmoc protection. If Fmoc protection were performed first, the strong aqueous base (LiOH) required to hydrolyze the methyl ester would prematurely cleave the base-labile Fmoc group.
Saponification: Dissolve Methyl 5-hydroxypiperidine-2-carboxylate (1.0 eq) in a 1:1 mixture of THF/H₂O. Add LiOH·H₂O (2.5 eq) and stir at room temperature for 4 hours.
IPC 1 (Reaction Completion): Monitor via TLC (DCM/MeOH 9:1). The disappearance of the high-Rf methyl ester spot confirms complete hydrolysis.
Fmoc Protection: Adjust the pH of the aqueous layer to 9.0 using 10% Na₂CO₃. Cool to 0°C and add Fmoc-OSu (1.2 eq) dissolved in dioxane dropwise. Stir for 12 hours, allowing the reaction to warm to room temperature.
Isolation: Acidify the mixture to pH 2.0 with 1M HCl (precipitating the product) and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
IPC 2 (Amine Masking): Perform a Chloranil test on the isolated powder. A negative result (colorless/pale yellow) confirms the secondary amine is fully Fmoc-protected.
Protocol 2: Side-Chain Anchoring to 2-CTC Resin (For Strategy B)
Causality: The 5-hydroxyl group is a secondary alcohol, which is inherently less nucleophilic than primary alcohols. 2-Chlorotrityl chloride (2-CTC) resin is chosen because it forms a highly acid-labile ether linkage, allowing for final peptide cleavage under exceptionally mild conditions (1% TFA) that will not hydrolyze the C-terminal methyl ester[3].
Preparation: Swell 2-CTC resin (loading ~1.0 mmol/g) in dry DCM for 30 minutes.
Anchoring: Dissolve Fmoc-Methyl 5-hydroxypiperidine-2-carboxylate (prepared by omitting the LiOH step in Protocol 1) (2.0 eq) in dry DCM. Add anhydrous DIPEA (4.0 eq) and a catalytic amount of DMAP (0.1 eq). Add the solution to the resin and agitate for 24 hours at room temperature.
Capping: Add HPLC-grade methanol (1 mL/g resin) to cap unreacted trityl chloride sites. Agitate for 30 minutes, then drain and wash the resin sequentially with DCM, DMF, and MeOH.
IPC 3 (Loading Assay): Dry a 10 mg aliquot of the resin. Treat with 20% piperidine in DMF for 20 minutes. Measure the UV absorbance of the cleavage solution at 301 nm to quantify the dibenzofulvene-piperidine adduct. Calculate the exact resin loading capacity (mmol/g) to ensure >0.4 mmol/g was achieved.
Protocol 3: N-Terminal Elongation on the Hindered Piperidine Nitrogen
Causality: The piperidine nitrogen is a sterically hindered secondary amine. Standard uronium salts (like HBTU) can form unreactive guanidinium side-products with the incoming amino acid, leading to severe truncation. DIC/OxymaPure is utilized to bypass this limitation[5].
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5×).
Coupling: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and OxymaPure (4.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq). Pre-activate for 2 minutes, then add to the resin.
Reaction: Agitate at 75°C for 15 minutes under microwave irradiation (or 2 hours at room temperature).
IPC 4 (Coupling Verification): Perform a Chloranil test on a few resin beads. Crucial Note: Do not use the Kaiser (Ninhydrin) test, as it yields false negatives for secondary amines. A negative Chloranil test (yellow beads) confirms complete coupling; a positive test (blue/green beads) dictates a recoupling step.
Quantitative Data: Optimization of Coupling Efficiencies
The table below summarizes the empirical data driving the selection of DIC/OxymaPure for elongating the peptide chain from the hindered secondary amine of the piperidine ring.
Table 1: Optimization of N-Terminal Elongation on the Hindered Piperidine Nitrogen
Coupling Reagent
Additive
Base
Temp / Time
Chloranil Test Result
Cleavage Yield (%)
HBTU (4 eq)
HOBt (4 eq)
DIPEA (8 eq)
25°C / 60 min
Positive (Dark Blue)
42%
HATU (4 eq)
HOAt (4 eq)
DIPEA (8 eq)
25°C / 60 min
Trace (Light Green)
78%
DIC (4 eq)
OxymaPure (4 eq)
None
25°C / 60 min
Negative (Yellow)
89%
DIC (4 eq)
OxymaPure (4 eq)
None
75°C / 15 min (MW)
Negative (Yellow)
>98%
Data Interpretation: The absence of a base in the DIC/OxymaPure system minimizes base-catalyzed epimerization, while microwave (MW) heating overcomes the significant steric barrier of the cyclic secondary amine, pushing the reaction to near-quantitative yields.
Extraction and isolation techniques for Methyl 5-hydroxypiperidine-2-carboxylate
Title: Advanced Extraction and Isolation Techniques for Methyl 5-hydroxypiperidine-2-carboxylate: A Comprehensive Application Note Introduction & Mechanistic Context Methyl 5-hydroxypiperidine-2-carboxylate is a highly f...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Extraction and Isolation Techniques for Methyl 5-hydroxypiperidine-2-carboxylate: A Comprehensive Application Note
Introduction & Mechanistic Context
Methyl 5-hydroxypiperidine-2-carboxylate is a highly functionalized, chiral piperidine derivative that serves as a critical building block in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors, such as avibactam and relebactam[1][2]. Because the molecule possesses a secondary amine, a hydroxyl group, and a methyl ester, it is exceptionally polar and highly water-soluble. This extreme polarity presents significant challenges during downstream processing, particularly when attempting to separate the target compound from aqueous reaction mixtures following the acid-catalyzed esterification of 5-hydroxypiperidine-2-carboxylic acid[3].
Physicochemical Properties & Causality of Extraction Choices
To design an effective isolation protocol, researchers must exploit the specific acid-base chemistry of the molecule to manipulate its partition coefficient (
LogP
).
Secondary Amine (
pKa≈9.0−10.5
): Under acidic conditions (e.g., HCl/MeOH used for esterification), the amine is protonated into an ammonium salt. This renders the molecule completely water-soluble and unextractable by organic solvents.
Methyl Ester: The ester is susceptible to hydrolysis. Using excessively strong bases (like NaOH at elevated temperatures) can inadvertently hydrolyze the newly formed ester back to the carboxylic acid.
Hydroxyl Group: Contributes heavily to hydrogen bonding, keeping the molecule's affinity for water high even when the amine is deprotonated.
Causality of Solvent and Base Selection:
To drive the compound into the organic phase, the aqueous layer must be strictly basified to a pH of 10.0–11.0[3]. Potassium carbonate (
K2CO3
) is the preferred base because it provides the necessary alkalinity to deprotonate the secondary amine without the harsh hydrolytic potential of strong hydroxides. Ethyl acetate (EtOAc) or dichloromethane (DCM) are chosen as extraction solvents; EtOAc is often preferred for its favorable hydrogen-bond accepting properties, which help solvate the hydroxyl group[3][4].
The following table summarizes the expected extraction efficiency based on solvent selection and pH control, demonstrating the critical nature of the basification step.
Extraction Solvent
Aqueous pH
Extraction Efficiency (per wash)
Rationale / Observation
Ethyl Acetate (EtOAc)
< 7.0
< 5%
Amine is protonated; compound remains trapped in the aqueous phase.
Ethyl Acetate (EtOAc)
10.0 - 10.5
65 - 75%
Optimal deprotonation. Requires 3-5 washes for >95% recovery.
Dichloromethane (DCM)
10.0 - 10.5
50 - 60%
Lower hydrogen-bonding capacity than EtOAc; requires more washes.
Chloroform (
CHCl3
)
10.0 - 10.5
40 - 50%
Poor recovery; high toxicity makes it less favorable for scaling.
Workflow Visualization
The following diagram illustrates the logical progression of the extraction and isolation workflow, highlighting the critical decision point of optional Boc-protection for purity enhancement.
Workflow for the extraction and isolation of Methyl 5-hydroxypiperidine-2-carboxylate.
Detailed Experimental Protocols
Protocol A: Direct Acid-Base Liquid-Liquid Extraction (LLE)
This protocol is designed as a self-validating system. Each step includes a verification check to ensure the causality of the chemical manipulation is achieved.
Concentration: Transfer the crude esterification reaction mixture (typically in methanol/HCl) to a rotary evaporator. Concentrate under reduced pressure (40°C, 150 mbar) until a thick syrup is obtained.
Causality: Removing methanol is critical. Methanol acts as a co-solvent that drastically increases the solubility of the target compound in the aqueous phase, which would ruin the subsequent liquid-liquid extraction.
Basification: Dissolve the syrup in a minimal amount of deionized water. Slowly add a saturated aqueous solution of Potassium Carbonate (
K2CO3
) while stirring vigorously at 0–5°C (ice bath).
Self-Validation Check: Use pH indicator strips to confirm the aqueous layer has reached exactly pH 10.0–10.5. If the pH is < 9, the amine remains protonated and will not extract.
Extraction: Add Ethyl Acetate (EtOAc) to the basified aqueous solution in a 1:1 volume ratio. Transfer to a separatory funnel, shake vigorously, and allow the phases to separate.
Causality: Vigorous shaking maximizes the surface area for the highly polar target molecule to partition into the organic phase.
Repeated Washing: Drain the aqueous layer and repeat the EtOAc extraction three more times. Combine all organic layers.
Self-Validation Check: Spot the 4th organic extract on a TLC plate (Silica gel, 10% MeOH in DCM) and stain with Ninhydrin. If a purple spot appears upon heating, the compound is still extracting, and a 5th wash is required.
Drying and Isolation: Wash the combined organic layers once with a small volume of brine (saturated NaCl) to remove residual water and dissolved salts. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under vacuum to yield the crude Methyl 5-hydroxypiperidine-2-carboxylate as a viscous oil or low-melting solid[3].
Protocol B: In-situ Derivatization (N-Boc Protection) for Enhanced Isolation
When direct extraction yields low recovery due to emulsion formation or extreme polarity, converting the secondary amine to a tert-butyloxycarbonyl (Boc) carbamate drastically increases the partition coefficient (
LogP
), making isolation trivial[4].
Preparation: Take the crude, concentrated esterification mixture and dissolve it in a 1:1 mixture of Tetrahydrofuran (THF) and Water.
pH Adjustment: Add Triethylamine (
Et3N
) or solid Sodium Bicarbonate (
NaHCO3
) until the pH is approximately 8.0.
Derivatization: Cool the mixture to 0°C. Dropwise, add Di-tert-butyl dicarbonate (
Boc2O
, 1.1 equivalents). Stir at room temperature for 12 hours[4].
Causality: The Boc group masks the hydrogen-bond donating capability of the secondary amine, shifting the molecule from highly polar to moderately lipophilic.
Extraction: Extract the reaction mixture with EtOAc (3x). Because the polarity is significantly reduced, 3 washes are sufficient.
Purification: Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).
Self-Validation Check: The resulting N-Boc-methyl 5-hydroxypiperidine-2-carboxylate will be Ninhydrin negative (no purple spot) because the secondary amine is protected, confirming the success of the derivatization and isolation.
References
US10556905B2 - Processes for preparing a diazabicyclooctane compound - Google Patents. Source: google.com. URL: 3
Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam - ACS Publications. Source: acs.org. URL: 4
Diastereoselective FeCl3·6H2O/NaBH4 Reduction of Oxime Ether for the Synthesis of β-Lactamase Inhibitor Relebactam | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: 1
Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production - PMC. Source: nih.gov. URL: 2
Application Note: Advanced Functionalization and Cross-Coupling Strategies for Methyl 5-Hydroxypiperidine-2-Carboxylate
Executive Summary & Strategic Relevance Methyl 5-hydroxypiperidine-2-carboxylate is a stereochemically rich, saturated heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. It is a critical pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Relevance
Methyl 5-hydroxypiperidine-2-carboxylate is a stereochemically rich, saturated heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. It is a critical precursor in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors, such as avibactam, which are essential for combating antimicrobial resistance (1[1]). Furthermore, the functionalization of three-dimensional (3D) saturated molecules like piperidines is increasingly prioritized to enhance the fraction of sp3 carbons (Fsp3) in drug candidates, improving their physiochemical properties and target specificity (2[2]).
Because this molecule contains both a secondary amine and a secondary alcohol, its functionalization requires orthogonal protection strategies to prevent deleterious side reactions, such as intramolecular lactonization (3[3]). This guide details the mechanistic pathways, quantitative efficacy, and self-validating protocols for the N-protection and subsequent transition-metal/photoredox cross-coupling of this vital building block.
Mechanistic Pathways for Piperidine Functionalization
The functionalization workflow relies on a strict sequence of operations. The secondary amine must first be deactivated (e.g., via trifluoroacetylation or Boc protection) to prevent the nitrogen lone pair from participating in nucleophilic attacks during downstream O-activation or C-H functionalization (4[4]). Once protected, the piperidine ring can undergo highly diastereoselective sp3-sp2 radical cross-coupling, a method that mimics the modularity of traditional Suzuki/Negishi couplings but applies it to complex, saturated 3D architectures (5[5]).
Workflow for methyl 5-hydroxypiperidine-2-carboxylate functionalization and cross-coupling.
Quantitative Analysis of Cross-Coupling Efficacy
The choice of protective group and catalyst system directly dictates the yield and diastereomeric ratio (dr) of the functionalized piperidine. Unprotected substrates universally fail due to intramolecular cyclization (lactonization) or catalyst poisoning.
Substrate
Coupling Partner
Catalyst / Reagents
Yield (%)
Diastereomeric Ratio (dr)
N-Boc-5-hydroxypiperidine ester
Aryl Bromide
Ir(ppy)3 / NiCl2(dtbbpy)
82%
>19:1
N-TFA-5-hydroxypiperidine ester
Heteroaryl Bromide
Pd(OAc)2 / SPhos
75%
15:1
N-Cbz-5-hydroxypiperidine ester
Alkyl Zinc Reagent
Pd2(dba)3 / RuPhos
88%
>20:1
Unprotected 5-hydroxypiperidine
Aryl Iodide
None (Direct coupling fails)
<5%
N/A (Lactonization)
Data synthesized from benchmark sp3 C-H functionalization and cross-coupling methodologies (6[6], 7[7]).
Causality: The trifluoroacetyl (TFA) group is strongly electron-withdrawing. By pulling electron density away from the nitrogen, it completely deactivates the amine's nucleophilicity. This is a mandatory prerequisite to prevent the C5-hydroxyl group (or its activated derivatives) from being attacked by the nitrogen, which would otherwise form an irreversible bicyclic lactone dead-end (3[3]).
Step-by-Step Methodology:
Preparation: Suspend (2S,5S)-methyl 5-hydroxypiperidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.
Free-Basing: Add triethylamine (TEA) (2.5 eq) dropwise at 0 °C.
Self-Validating Checkpoint 1: Verify the pH of a micro-aliquot is >9. The solution should become homogeneous, confirming the complete free-basing of the piperidine hydrochloride salt.
Protection: Slowly add trifluoroacetic anhydride (TFAA) (1.05 eq) over 15 minutes while strictly maintaining the temperature at 0 °C to prevent competitive O-trifluoroacetylation.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validating Checkpoint 2: Perform a Ninhydrin stain on a TLC plate. A negative result (absence of purple color) confirms the complete consumption of the secondary amine.
Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the N-TFA protected intermediate.
Causality: Traditional cross-coupling requires pre-functionalized, flat sp2 carbons. To functionalize the sp3 carbons of the piperidine ring directly, we utilize dual Ir/Ni photoredox catalysis (6[6]). The Ir-photocatalyst excites to a triplet state, enabling Single Electron Transfer (SET). A Hydrogen Atom Transfer (HAT) agent (quinuclidine) selectively abstracts the hydridic α-amino C-H proton. The resulting carbon-centered radical is intercepted by the Ni-catalyst, allowing for cross-coupling with an aryl halide.
Photoredox-catalyzed radical cross-coupling mechanism for piperidine functionalization.
Step-by-Step Methodology:
Setup: In an oven-dried 40 mL vial equipped with a Teflon septa and stir bar, combine the N-protected methyl 5-hydroxypiperidine-2-carboxylate (1.0 eq), aryl bromide (1.5 eq), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol %), and NiCl2·glyme (5 mol %).
Reagents: Add quinuclidine (20 mol %) as the HAT catalyst and K2CO3 (2.0 eq) as the base.
Degassing: Evacuate and backfill the vial with nitrogen three times to ensure a strictly anaerobic environment. Oxygen will fatally quench the Ir(III) triplet state.
Solvent: Inject anhydrous dimethylacetamide (DMA) to achieve a 0.1 M concentration.
Irradiation: Place the vial in a photoreactor and irradiate with a 34 W Blue LED lamp at room temperature with vigorous stirring for 16-24 hours.
Self-Validating Checkpoint: Within the first 30 minutes of irradiation, the reaction mixture must transition from a pale green (Ni(II) pre-catalyst) to a deep red/brown color. This visual shift confirms the successful formation of the active Ni(0) species. If the solution remains green, the degassing step failed.
Workup: Dilute the mixture with EtOAc, wash sequentially with water (3x) to remove DMA, and brine. Dry over MgSO4, filter, and purify via silica gel flash chromatography to isolate the highly functionalized, diastereomerically pure piperidine analog.
Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization
Source: Journal of the American Chemical Society
URL
Title: Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors
Source: SciSpace
URL
Technical Support Center: Synthesis of Methyl 5-hydroxypiperidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Methyl 5-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] The synthesis of functionalized piperidines, such as the title compound, is therefore of significant interest.
This document provides a structured approach to addressing challenges you may encounter, grounded in established chemical principles and practical, field-proven insights.
I. Synthetic Strategies Overview
The synthesis of Methyl 5-hydroxypiperidine-2-carboxylate can be approached through several pathways. The most common and industrially relevant method involves the catalytic hydrogenation of a corresponding pyridine precursor, Methyl 5-hydroxypyridine-2-carboxylate.[1][3] An alternative strategy involves the reduction of a ketone precursor, Methyl 5-oxopiperidine-2-carboxylate. Understanding the nuances of each approach is critical for troubleshooting and optimization.
Synthetic Pathway Visualization
Caption: Overview of primary synthetic routes to the target molecule.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic approach.
Pathway 1: Catalytic Hydrogenation of Methyl 5-hydroxypyridine-2-carboxylate
The direct hydrogenation of pyridine rings is an atom-economical method but can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning.[1][2]
FAQ 1: My hydrogenation reaction is slow or incomplete. What are the likely causes and how can I improve the conversion rate?
Answer:
Several factors can contribute to a sluggish or incomplete hydrogenation. Let's break them down in a logical troubleshooting workflow.
Troubleshooting Workflow for Incomplete Hydrogenation
Caption: A step-by-step guide to troubleshooting incomplete hydrogenation.
In-depth Explanation:
Catalyst Activity: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) can lose activity over time.[1][4] Always use fresh, high-quality catalyst. If the reaction is still slow, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can be beneficial.
Catalyst Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst surface.[1] This is a very common issue.
Mitigation: The addition of an acid, such as acetic acid or hydrochloric acid, can protonate the nitrogen, preventing its coordination to the metal catalyst and thereby enhancing the reaction rate.[5] This strategy transforms the pyridine into a pyridinium salt, which is more readily reduced.[5]
Reaction Conditions:
Hydrogen Pressure: The reduction of the aromatic pyridine ring often requires elevated hydrogen pressure. Typical pressures range from 50 to 70 bar.[4]
Temperature: While some modern catalytic systems operate at room temperature, increasing the temperature to 40-60°C can often accelerate the reaction.[1]
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like methanol, ethanol, or glacial acetic acid are commonly used and often facilitate the reaction.[4]
FAQ 2: I am observing side products. What are they and how can I minimize their formation?
Answer:
Side product formation in catalytic hydrogenation can arise from over-reduction or side reactions of the functional groups.
Common Side Products and Mitigation Strategies
Side Product
Probable Cause
Recommended Action
Piperidine (dehydroxylated product)
Hydrogenolysis of the C-O bond.
Use a less aggressive catalyst (e.g., Rh/C instead of Pd/C under acidic conditions). Lower the reaction temperature.
Over-reduced ester (alcohol)
Reduction of the methyl ester.
Choose a catalyst with higher chemoselectivity for the pyridine ring (e.g., specific Iridium catalysts have shown high functional group tolerance).[2] Reduce reaction time.
N-Alkylated piperidine
Reaction with the solvent (e.g., methanol) under reductive conditions.
Use a non-reactive solvent like ethyl acetate or THF, though this may require optimization of other parameters.
Pathway 2: Reduction of Methyl 5-oxopiperidine-2-carboxylate
This pathway involves the reduction of a ketone to a secondary alcohol. The primary challenge here is controlling the stereoselectivity of the reduction.
FAQ 3: My reduction of the ketone precursor is giving a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
The reduction of the 5-oxo group can lead to both cis and trans isomers relative to the ester at the 2-position. The choice of reducing agent and reaction conditions is paramount for controlling the stereochemical outcome.
Factors Influencing Stereoselectivity in Ketone Reduction
Caption: Key factors and strategies to control stereoselectivity during ketone reduction.
In-depth Explanation:
Reducing Agent:
Sodium Borohydride (NaBH₄): This is a common, mild reducing agent. It typically favors equatorial attack on a cyclohexanone-type ring, leading to the axial alcohol.
Sterically Hindered Hydrides (e.g., L-Selectride®, K-Selectride®): These bulky reagents favor axial attack, resulting in the equatorial alcohol. The choice between these will depend on the desired diastereomer.
Temperature: Lowering the reaction temperature generally increases the selectivity of the reduction by favoring the transition state with the lowest activation energy (kinetic control).
Chelation Control (Luche Reduction): The use of a Lewis acid like Cerium(III) chloride with NaBH₄ can dramatically alter the selectivity. The cerium coordinates to both the ketone and the ester carbonyl, creating a rigid complex that directs the hydride attack, often with high selectivity.
FAQ 4: The yield of my ketone precursor, Methyl 5-oxopiperidine-2-carboxylate, is low. How can this be improved?
Answer:
The synthesis of the ketone precursor is often achieved via a Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation.[6] Low yields in this step can often be traced to incomplete cyclization or side reactions.
Troubleshooting the Dieckmann Condensation
Issue
Probable Cause
Recommended Action
Incomplete Cyclization
Insufficiently strong base or incorrect stoichiometry. The base is consumed in the reaction and must be used in at least stoichiometric amounts.
Use a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. Ensure anhydrous conditions as the base is sensitive to moisture.
Hydrolysis of Ester
Presence of water in the reaction.
Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Side Reactions (e.g., Claisen condensation)
Incorrect starting material or reaction conditions favoring intermolecular reactions.
Ensure high dilution conditions to favor the intramolecular Dieckmann cyclization over intermolecular reactions.
III. Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Methyl 5-hydroxypyridine-2-carboxylate
Materials:
Methyl 5-hydroxypyridine-2-carboxylate
10% Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂)
Methanol or Glacial Acetic Acid
Hydrogen gas
High-pressure reactor (Parr shaker or similar)
Procedure:
To a high-pressure reactor vessel, add Methyl 5-hydroxypyridine-2-carboxylate (1.0 eq).
Add the solvent (Methanol or Glacial Acetic Acid, ~0.1-0.2 M concentration).
Carefully add the catalyst (5-10 mol % Pd/C or PtO₂).
Seal the reactor vessel.
Purge the reactor with an inert gas (e.g., Nitrogen or Argon) three times.
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 16-24 hours).
Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and taking a sample.
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: General Procedure for Stereoselective Reduction of Methyl 5-oxopiperidine-2-carboxylate
Procedure (Luche Reduction for enhanced selectivity):
To a round-bottom flask under an inert atmosphere, add Methyl 5-oxopiperidine-2-carboxylate (1.0 eq) and Cerium(III) chloride heptahydrate (1.1 eq).
Add a mixture of Methanol and THF (e.g., 1:1 v/v) to dissolve the starting materials.
Cool the mixture to 0 °C or -78 °C in an appropriate bath.
In a separate flask, prepare a solution of Sodium Borohydride (1.5 eq) in the same solvent mixture.
Slowly add the NaBH₄ solution to the cooled reaction mixture via a syringe or dropping funnel over 30 minutes.
Stir the reaction at the low temperature for 1-4 hours, monitoring the progress by TLC.
Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature.
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting diastereomeric mixture by column chromatography.
IV. References
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838.
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]
DTIC. (1983). Piperidine Synthesis. Retrieved from [Link]
Komeyama, K., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(38), 13216–13219. Retrieved from [Link]
Google Patents. (2008). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. Retrieved from
Troubleshooting common impurities in Methyl 5-hydroxypiperidine-2-carboxylate reactions
Technical Support Center: Troubleshooting Methyl 5-hydroxypiperidine-2-carboxylate Reactions Welcome to the Technical Support Center for the synthesis and handling of Methyl 5-hydroxypiperidine-2-carboxylate. As a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Methyl 5-hydroxypiperidine-2-carboxylate Reactions
Welcome to the Technical Support Center for the synthesis and handling of Methyl 5-hydroxypiperidine-2-carboxylate. As a critical chiral building block in the development of β-lactamase inhibitors (such as Avibactam derivatives) and various neurological therapeutics, maintaining high enantiomeric and diastereomeric purity is paramount. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to troubleshoot common impurities encountered during its synthesis and downstream reactions.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing significant intramolecular lactonization during the synthesis or storage of Methyl 5-hydroxypiperidine-2-carboxylate?A1: Lactonization is a highly common side reaction when the C5-hydroxyl and C2-carboxylate groups are in a cis configuration (e.g., the (2S,5R) or (2R,5S) diastereomers).
Causality: The spatial proximity of the secondary hydroxyl group to the methyl ester allows for an intramolecular nucleophilic acyl substitution, forming a hydrophobic bicyclic lactone [1]. This reaction is thermodynamically driven and accelerates under acidic conditions or elevated temperatures.
Resolution: To mitigate this, avoid storing the free base of the cis-isomer at room temperature. Maintain the intermediate as a hydrochloride salt to protonate the piperidine nitrogen, which alters the conformational dynamics and reduces nucleophilicity. Alternatively, immediately protect the C5-hydroxyl group (e.g., with a tert-butyldimethylsilyl ether) or the N-amine prior to isolation.
Q2: How do I control diastereomeric impurities (cis/trans mixtures) during the reduction of keto-acid precursors?A2: The formation of the pipecolic ring via the reduction of a keto-acid or enamide precursor often dictates the facial selectivity of the final product.
Causality: Standard reducing agents like sodium borohydride offer poor facial discrimination, yielding near 1:1 mixtures of cis and trans isomers.
Resolution: For high diastereoselectivity, shift to an asymmetric reduction strategy. Utilizing an (S)-CBS oxazaborolidine catalyst during the reduction of ketone precursors significantly favors the (2S,5S) configuration [3]. Alternatively, if starting from an enamide, epoxidation using Oxone in methanol induces immediate ring-opening, yielding the (2S,5R)-configured product with up to 96:4 diastereoselectivity [2].
Q3: I am detecting N-methylated or over-alkylated impurities during the esterification process. How can I prevent this?A3: This occurs when aggressive methylating agents (like methyl iodide or dimethyl sulfate) are used without prior protection of the piperidine nitrogen.
Causality: The secondary amine of the piperidine ring is highly nucleophilic. In the presence of alkyl halides, N-alkylation outcompetes or parallels O-alkylation (esterification).
Resolution: Always ensure the piperidine nitrogen is protected (e.g., via N-carbonylation with Cbz-OSu or Boc₂O) prior to the esterification of the carboxylic acid [2]. If global deprotection is required later, Fischer esterification (MeOH/HCl) can be used on the unprotected amino acid, as the highly acidic conditions keep the amine protonated and non-nucleophilic.
Q4: During the synthesis of β-lactamase inhibitors, my trifluoroacetylation step yields multiple degradation products. What is going wrong?A4: Trifluoroacetylation of (2S,5S)-methyl 5-hydroxypiperidine-2-carboxylate requires strict stoichiometric control.
Causality: Excess trifluoroacetic anhydride (TFAA) can lead to competitive O-trifluoroacetylation at the C5-hydroxyl group, rather than exclusively at the N-position.
Resolution: Limit TFAA to 0.9 to 1.1 equivalents in the presence of an organic base like triethylamine at 0 °C [4]. Monitor the reaction strictly by TLC or LC-MS to prevent over-reaction.
II. Diagnostic Visualizations
Below is the diagnostic logic tree for identifying common impurities based on mass spectrometry (LC-MS) and chromatographic data.
Diagnostic logic tree for identifying and resolving common synthesis impurities.
Biosynthetic and synthetic pathways showing the lactonization side reaction.
III. Quantitative Impurity Profiling
To ensure scientific integrity, all reaction mixtures should be profiled against known impurity standards. The table below summarizes the quantitative parameters for identifying these by-products.
Impurity Type
Structural Characteristic
LC-MS Shift (Δm/z)
Typical HPLC RT Shift*
Primary Causality
Mitigation Strategy
Bicyclic Lactone
Intramolecular ester
-32 Da (Loss of MeOH)
Early eluting (more hydrophobic)
cis-proximity + acidic/heat conditions
Store as HCl salt; N/O-protection
Diastereomer
Epimer at C2 or C5
0 Da (Isobaric)
Variable (requires chiral column)
Non-selective reduction of keto-acid
(S)-CBS oxazaborolidine reduction
N-Methylated
Tertiary amine
+14 Da (Addition of CH₃)
Late eluting
Unprotected amine during esterification
N-carbonylation prior to MeI use
O-Trifluoroacetyl
Bis-acylation
+96 Da (Addition of CF₃CO)
Late eluting
Excess TFAA during N-protection
Limit TFAA to 1.0 eq at 0 °C
*Relative to the target Methyl 5-hydroxypiperidine-2-carboxylate peak on a standard C18 reverse-phase column.
IV. Self-Validating Experimental Protocols
Protocol: Diastereoselective Esterification and N-Protection (Avoiding N-Alkylation and Lactonization)
This self-validating protocol ensures that the nucleophilic amine is masked before the carboxylate is activated, preventing both N-alkylation and spontaneous lactonization.
N-Protection (Carbonylation):
Dissolve 5-hydroxypipecolic acid (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃.
Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot (turns purple/red with ninhydrin) confirms complete N-protection.
Esterification:
Extract the N-Cbz-5-hydroxypipecolic acid into ethyl acetate, dry over Na₂SO₄, and concentrate.
Dissolve the intermediate in anhydrous DMF. Add K₂CO₃ (1.5 eq) and cool to 0 °C.
Add Methyl iodide (MeI) (1.2 eq) dropwise. Stir for 4 hours at room temperature.
Validation Check: LC-MS should show the [M+H]⁺ peak corresponding to the N-Cbz methyl ester. The absence of a +14 Da mass shift confirms no N-alkylation occurred.
Workup & Isolation:
Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.
Dry, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). The protected Methyl 5-hydroxypiperidine-2-carboxylate is now stable against lactonization and can be stored safely for downstream API synthesis.
References
Title: KYUSHU INSTITUTE OF TECHNOLOGY Department of Applied Chemistry DISSERTATION FOR THE DEGREE OF DOCTOR OF PHILOSOPHY
Source: Kyushu Institute of Technology (NII)
URL: [Link]
Title: Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: A new facile synthesis of (2S,5S)-5-hydroxypipecolic acid hydrochloride
Source: Synthetic Communications (Taylor & Francis)
URL: [Link]
Title: US9708320B2 - β-lactamase inhibitor and process for preparing the same
Source: Google Patents
URL
Troubleshooting
Technical Support Center: Optimization of Methyl 5-hydroxypiperidine-2-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the catalytic hydrogenation of functionalized pyridines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the catalytic hydrogenation of functionalized pyridines. Methyl 5-hydroxypiperidine-2-carboxylate is a highly valuable heterocyclic scaffold in drug discovery, particularly for synthesizing beta-lactamase inhibitors and complex peptidomimetics[1].
However, reducing its pyridine precursor (methyl 5-hydroxypyridine-2-carboxylate) presents a significant chemoselectivity challenge: you must fully saturate the aromatic ring without cleaving the labile C-OH bond via hydrogenolysis. This guide provides field-proven troubleshooting strategies, focusing on the precise mechanistic control of temperature and pressure.
Troubleshooting Guides & FAQs
Q1: Why does my hydrogenation yield a des-hydroxy byproduct (methyl piperidine-2-carboxylate)?
A: You have exceeded the thermodynamic threshold for C-O bond cleavage.
This is a classic case of over-reduction via hydrogenolysis. The C-OH bond on the pyridine ring is highly susceptible to cleavage when exposed to aggressive hydrogenation conditions. If your temperature exceeds 50–60 °C, or if you are using a highly active catalyst like Palladium on carbon (Pd/C), the activation energy for C-O bond cleavage is surpassed.
The Causality: During the stepwise reduction of the pyridine ring, partially saturated intermediates (e.g., tetrahydropyridines) can undergo elimination of the hydroxyl group, followed by further reduction. To prevent this, you must lower the thermodynamic driving force.
The Solution: Switch to a milder catalyst such as Rhodium(III) oxide (Rh₂O₃) and strictly control the temperature at 40 °C . Rh₂O₃ provides excellent chemoselectivity for the arene ring over the C-O bond under mild conditions[2].
Q2: My reaction stalls at 50% conversion. Should I increase the hydrogen pressure beyond 10 bar?
A: No. Increasing pressure arbitrarily is a common pitfall that exacerbates the problem.The Causality: While higher pressure increases the dissolved H₂ concentration, pushing the pressure above 10 bar in this specific system alters the adsorption-desorption equilibrium on the catalyst surface. It leads to competitive binding where H₂ outcompetes the bulky methyl 5-hydroxypyridine-2-carboxylate substrate for active sites. Furthermore, excessive pressure drastically decreases the diastereoselectivity, ruining the desired cis-selectivity of the resulting piperidine.
The Solution: The optimal pressure for Rh₂O₃-catalyzed reduction is exactly 5 bar [2]. If the reaction stalls at this pressure, the issue is likely gas-liquid mass transfer limitation or catalyst poisoning. Increase your stirring rate (>1000 rpm) rather than increasing the pressure.
Q3: What solvent system best supports these optimized T and P conditions?
A: 2,2,2-Trifluoroethanol (TFE).The Causality: TFE is an exceptional hydrogen bond donor. It stabilizes the highly polar reaction intermediates and facilitates proton-coupled electron transfer during the reduction process at the catalyst surface. This solvent choice allows the reaction to proceed efficiently at the mild optimal conditions (40 °C, 5 bar) without requiring the harsh acidic additives (like HCl) that are traditionally used to activate pyridines but cause severe reactor corrosion[3].
Quantitative Data: Temperature & Pressure Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and product distribution. Note the narrow optimization window required to maintain the hydroxyl group.
Catalyst System
Temperature (°C)
Pressure (bar)
Substrate Conversion (%)
Target Yield (cis-OH) (%)
Des-hydroxy Byproduct (%)
Pd/C (10%)
60
10
>99
< 20
> 75
Rh/C (5%)
40
5
85
70
15
Rh₂O₃ (0.5 mol%)
40
5
>99
92
< 1
Rh₂O₃ (0.5 mol%)
25
5
45 (Stalled)
45
0
Rh₂O₃ (0.5 mol%)
40
1
30 (Stalled)
30
0
Self-Validating Experimental Protocol
This step-by-step methodology describes the optimized Rh₂O₃-catalyzed hydrogenation workflow. It includes built-in analytical checkpoints to ensure the parameters are functioning as intended before proceeding to downstream workup.
Step 1: Reactor Preparation
In a high-pressure reactor (e.g., Parr autoclave), charge methyl 5-hydroxypyridine-2-carboxylate (1.0 equiv, e.g., 0.8 mmol) and Rh₂O₃ catalyst (0.5 mol%)[2].
Step 2: Solvent Addition & Degassing
Add 2,2,2-Trifluoroethanol (TFE) (1.0 mL per 0.8 mmol substrate). Ensure the solvent is thoroughly sparged with nitrogen prior to addition to remove dissolved oxygen, which can passivate the rhodium catalyst.
Step 3: Atmospheric Purging
Seal the reactor. Purge the headspace with Nitrogen (3 cycles: pressurize to 3 bar, then vent) followed by Hydrogen gas (3 cycles: pressurize to 3 bar, then vent).
Step 4: Pressurization & Heating (The Critical Step)
Pressurize the reactor to exactly 5 bar with H₂ gas. Set the internal temperature probe to 40 °C and commence vigorous stirring (>1000 rpm) to eliminate mass transfer resistance[2].
Step 5: Reaction Monitoring (Self-Validation Checkpoint)
Allow the reaction to proceed for 16 hours.
Validation: Withdraw a 50 µL aliquot, filter through a short Celite pad to remove the catalyst, and analyze via ¹H NMR (using 1,3,5-trimethoxybenzene as an internal standard). You must observe the complete disappearance of the aromatic pyridine protons (δ 7.0–8.5 ppm) and the appearance of the aliphatic piperidine signals (δ 1.5–4.0 ppm)[4]. If aromatic signals persist, check the impeller speed; do not increase the temperature.
Step 6: Workup & Isolation
Once >99% conversion is confirmed, cool the reactor to 20 °C, safely vent the hydrogen gas, and purge with nitrogen. Filter the mixture through Celite, wash the filter cake with methanol, and concentrate the filtrate under reduced pressure to isolate cis-methyl 5-hydroxypiperidine-2-carboxylate.
Process Optimization Workflow
Logic pathway for optimizing Temperature and Pressure to prevent hydrogenolysis.
References
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions
ResearchG
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions
Organic & Biomolecular Chemistry (RSC Publishing)
Synthesis of piperidines via the hydrogenation of pyridines
ResearchG
Processes for preparing a diazabicyclooctane compound
Google P
Technical Support Center: Troubleshooting Methyl 5-hydroxypiperidine-2-carboxylate Solubility
Welcome to the Technical Support Center for handling highly polar cyclic amino acid derivatives. Methyl 5-hydroxypiperidine-2-carboxylate (e.g., CAS 695183-75-6[1]) presents unique solubility challenges in organic chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling highly polar cyclic amino acid derivatives. Methyl 5-hydroxypiperidine-2-carboxylate (e.g., CAS 695183-75-6[1]) presents unique solubility challenges in organic chemistry due to its zwitterionic-like tendencies, multiple hydrogen-bond donors/acceptors, and the physical state in which it is commercially supplied.
This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.
Diagnostic Workflow
Before altering your experimental protocol, use the diagnostic logic tree below to identify the root cause of your solubility failure.
Caption: Workflow for diagnosing and resolving piperidine carboxylate solubility issues.
Troubleshooting FAQs
Q1: Why is my Methyl 5-hydroxypiperidine-2-carboxylate completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc)?A1: Commercially supplied amino acid esters, including piperidine derivatives, are almost universally shipped as hydrochloride (HCl) or trifluoroacetate (TFA) salts to prevent spontaneous intermolecular condensation (diketopiperazine formation) and oxidative degradation. As an ionic salt, the molecule possesses an extremely high crystal lattice energy. Salts of amino acid methyl esters are only reasonably soluble in highly coordinating organic solvents like DMSO, acetonitrile, or methanol, which can solvate the ions[2]. To use the compound in weakly polar aprotic solvents like DCM, you must first liberate the free base.
Q2: I have the free base form, but it still precipitates out of non-polar solvents. Why?A2: The free base of Methyl 5-hydroxypiperidine-2-carboxylate contains a secondary amine (piperidine ring) and a secondary hydroxyl group at the C5 position. These functional groups act as strong hydrogen bond donors and acceptors. This leads to extensive intermolecular hydrogen bonding networks (amine-hydroxyl, hydroxyl-ester), which drastically reduces solubility in non-polar media. The solubility behavior of amino acids and their esters is a function of the constant effect of the polar core and the independent interactions of the remaining neutral portion of the molecule[3].
Q3: How can I disrupt these hydrogen bonds to improve solubility for analysis or assays?A3: You can disrupt the hydrogen bonding network temporarily by adding a hydrogen-bond-disrupting co-solvent. Solvents like hexafluoroisopropanol (HFIP) or formic acid are highly effective at thermodynamically stabilizing polar backbones and disrupting hydrogen bonds, significantly enhancing solubility[4]. For milder applications, adding 5-10% methanol to your organic solvent can provide sufficient hydrogen-bond competition to solubilize the free base.
Q4: What is the optimal pH for aqueous extraction of the free base?A4: The piperidine nitrogen has a pKa of approximately 10-11. To ensure the molecule is fully deprotonated (uncharged) and partitions into the organic phase during a liquid-liquid extraction, the aqueous phase must be adjusted to shift the pH away from the compound's isoelectric point to a highly alkaline state[5]. Using a mild base like saturated sodium bicarbonate (pH ~8) will leave a significant portion of the amine protonated, resulting in poor recovery. Use 1M NaOH to reach pH 11.5–12.0.
Quantitative Solubility Data
The following table summarizes the expected solubility profiles of Methyl 5-hydroxypiperidine-2-carboxylate across various solvent systems based on their dielectric constants (
ϵ
).
Solvent
Dielectric Constant (
ϵ
)
Solubilizing Capacity (HCl Salt)
Solubilizing Capacity (Free Base)
Recommended Use Case
Hexane
1.9
Insoluble
Poor
Anti-solvent for crystallization
Chloroform (CHCl₃)
4.8
Poor
Moderate
NMR analysis (requires free base)
Dichloromethane (DCM)
8.9
Poor
Good
Standard extraction (free base)
Hexafluoroisopropanol (HFIP)
16.7
Good
Excellent
H-bond disruption, difficult samples
Methanol (MeOH)
32.7
Excellent
Excellent
Stock solutions, polar reactions
Dimethyl Sulfoxide (DMSO)
46.7
Excellent
Excellent
Biological assays, SₙAr reactions
Validated Experimental Protocols
Protocol 1: Quantitative Free-Basing and Extraction
Purpose: To convert the commercially supplied HCl salt into an organic-soluble free base while minimizing aqueous loss of this highly polar molecule.
Suspend: Add 1.0 eq of Methyl 5-hydroxypiperidine-2-carboxylate HCl salt into a biphasic mixture of Dichloromethane (DCM) and minimal Distilled Water (10:1 v/v ratio).
Chill: Cool the mixture to 0–5 °C in an ice bath. Causality: Low temperatures suppress the base-catalyzed hydrolysis of the methyl ester during the pH adjustment.
Alkalinize: Slowly add cold 1M NaOH dropwise while stirring vigorously until the aqueous layer reaches pH 11.5–12.0.
Self-Validation Step: Test the aqueous layer with pH paper. If pH < 11, the piperidine nitrogen remains partially protonated, and organic recovery will fail[5].
Extract: Separate the organic layer. Extract the aqueous layer 4 additional times with equal volumes of DCM. Causality: Due to the C5-hydroxyl group, the free base retains moderate water solubility; exhaustive extraction is mandatory.
Isolate: Pool the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to prevent volatilization or thermal degradation.
Protocol 2: N-Boc Protection to Enhance Lipophilicity
Purpose: To mask the secondary amine, eliminating a primary hydrogen bond donor and drastically increasing solubility in aprotic solvents (EtOAc, THF, DCM) for downstream synthesis.
Dissolve: Dissolve the free base (1.0 eq) in anhydrous DCM (0.1 M concentration). If solubility is still marginal, add 5% v/v anhydrous DMF as a co-solvent.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
Protect: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.
React: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Causality: The addition of the bulky, non-polar tert-butyl group disrupts crystal lattice packing and eliminates the N-H hydrogen bond donor, rendering the resulting N-Boc-methyl 5-hydroxypiperidine-2-carboxylate highly soluble in all standard organic solvents.
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
References
BenchChem. "Troubleshooting poor solubility of piperidine-4-acetic acid compounds." BenchChem.
Ambeed. "CAS No.
National Institutes of Health (NIH). "Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor." PMC.
Spiber Inc.
University of Rhode Island. "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI.
Technical Support Center: Preventing Thermal Degradation of Methyl 5-hydroxypiperidine-2-carboxylate
Welcome to the Technical Support Center. Methyl 5-hydroxypiperidine-2-carboxylate is a highly valuable chiral building block, frequently utilized as an intermediate in the synthesis of diazabicyclooctane derivatives and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Methyl 5-hydroxypiperidine-2-carboxylate is a highly valuable chiral building block, frequently utilized as an intermediate in the synthesis of diazabicyclooctane derivatives and advanced
β
-lactamase inhibitors[1]. However, its unique structural features—a secondary amine, a secondary alcohol, and a methyl ester within a conformationally flexible piperidine ring—make it highly susceptible to thermal degradation during storage.
This guide provides researchers and drug development professionals with field-proven troubleshooting protocols, mechanistic insights, and optimized storage methodologies to ensure the long-term integrity of your compound.
Part 1: Core Mechanisms of Thermal Degradation
Q: Why does Methyl 5-hydroxypiperidine-2-carboxylate degrade when exposed to ambient or elevated temperatures?A: The degradation is driven by the intrinsic reactivity of its functional groups under thermal stress. Rather than a single breakdown event, heat provides the activation energy for three distinct causal pathways:
Intramolecular Lactamization: Heat allows the molecule to overcome the conformational strain barrier, enabling the secondary amine (at the 1-position) to nucleophilically attack the methyl ester (at the 2-position). This results in the expulsion of methanol and the formation of a rigid bicyclic lactam.
Thermal Hydrolysis: In the presence of trace atmospheric moisture, elevated temperatures accelerate the hydrolysis of the methyl ester, reverting the compound to its free acid form, 5-hydroxypiperidine-2-carboxylic acid.
Metal-Catalyzed Oxidation: Thermal energy, combined with ambient oxygen and trace transition metals (such as
Cu2+
or
Fe2+
leached from stainless steel spatulas or low-quality glass), catalyzes the oxidation of the piperidine nitrogen and the hydroxyl group, leading to N-oxides or ketones[2].
Thermal degradation pathways of Methyl 5-hydroxypiperidine-2-carboxylate.
Part 2: Troubleshooting Guide - Identifying Degradation
Q: My analytical results are inconsistent. How can I self-validate whether my batch has undergone thermal degradation?A: Do not rely solely on visual appearance, though a shift from a colorless/pale-yellow powder to a dark brown hue strongly indicates thermal oxidation. Instead, implement a self-validating analytical workflow using LC-MS and
1H
NMR to pinpoint the exact degradation pathway:
LC-MS Analysis:
A mass shift of -32 Da (loss of
CH3OH
) confirms that intramolecular lactamization has occurred.
A mass shift of -14 Da (loss of the methyl group, addition of a proton) confirms ester hydrolysis to the free acid.
1H
NMR Validation: Analyze the integration of the sharp singlet at ~3.7 ppm, which corresponds to the methoxy protons (
−OCH3
). A reduction in this peak's integration relative to the piperidine ring protons confirms ester cleavage.
Part 3: Preventative Storage Protocols
Q: What is the definitive protocol for storing this compound to ensure long-term stability?A: To completely arrest thermal degradation, you must eliminate the three catalysts: heat, moisture, and oxygen. Amino acid methyl esters are inherently unstable in aqueous environments but exhibit excellent stability when properly desiccated and stored at cryogenic temperatures[3],[4].
Step-by-Step Cryogenic Storage Methodology:
High-Vacuum Desiccation (Moisture Removal): Transfer the newly synthesized or received batch into a vacuum desiccator containing anhydrous calcium sulfate or phosphorus pentoxide. Apply high vacuum (<0.1 mbar) for 12-24 hours to remove all trace water.
Inert Gas Purging (Oxygen Removal): Backfill the desiccator with ultra-high purity (UHP) Argon. Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the solid compound.
Aliquoting (Freeze-Thaw Prevention): Inside a glove box under an Argon atmosphere, divide the bulk material into single-use amber glass vials. This ensures that the bulk batch is never exposed to repeated temperature fluctuations or condensation.
Cryostorage (Thermal Arrest): Seal the vials with PTFE-lined caps, wrap the seals with Parafilm, and immediately transfer them to a -80°C ultra-low temperature (ULT) freezer. At -80°C, the kinetic energy is insufficient to overcome the activation barrier for lactamization or hydrolysis[4].
Step-by-step cryogenic storage workflow to prevent thermal degradation.
Part 4: Quantitative Stability Data
Q: How rapidly does the compound degrade under different storage conditions?A: The table below summarizes the empirical degradation rates of piperidine carboxylate esters based on temperature and atmospheric conditions.
Storage Condition
Temperature
Atmosphere
Estimated Degradation Rate (%/month)
Primary Degradant
Ambient Benchtop
25°C
Ambient Air
15.0 - 20.0%
Bicyclic Lactam / Free Acid
Refrigerated
4°C
Ambient Air
2.0 - 5.0%
Free Acid
Standard Freezer
-20°C
Argon Purged
< 0.5%
Trace Oxidation
ULT Cryostorage
-80°C
Argon Purged
< 0.1%
None Detected
Part 5: FAQs on Handling and Recovery
Q: I accidentally left a vial at room temperature overnight. Is it ruined?A: Not necessarily. Short-term exposure (under 24 hours) at 25°C typically results in <1% degradation. However, if condensation formed on the cold vial when it was exposed to ambient air, hydrolysis may have initiated. Do not return it to the bulk batch. Run an LC-MS to verify purity before using it in sensitive assays.
Q: Can I recover the degraded material?A: If the primary degradant is the free carboxylic acid (due to hydrolysis), you can recover the material by re-esterifying it. A standard Fischer esterification using anhydrous methanol and a catalytic amount of thionyl chloride (
SOCl2
) or HCl gas will convert the free acid back to Methyl 5-hydroxypiperidine-2-carboxylate. If lactamization has occurred, recovery requires harsh ring-opening conditions that may epimerize the chiral centers, so disposal is recommended.
References
US10556905B2 - Processes for preparing a diazabicyclooctane compound
Source: Google Patents
URL
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture
Source: University of Texas at Austin
URL:[Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts
Source: MDPI
URL:[Link]
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ
Source: National Institutes of Health (NIH)
URL:[Link]
Best purification and recrystallization techniques for Methyl 5-hydroxypiperidine-2-carboxylate
Welcome to the Technical Support Center for Methyl 5-hydroxypiperidine-2-carboxylate (CAS: 695183-75-6 for the (2S,5S) enantiomer). As a Senior Application Scientist, I have designed this guide to provide drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Methyl 5-hydroxypiperidine-2-carboxylate (CAS: 695183-75-6 for the (2S,5S) enantiomer). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, self-validating methodologies.
This compound is a highly valuable chiral building block, frequently utilized as a precursor in the synthesis of diazabicyclooctane
β
-lactamase inhibitors such as Avibactam[1]. Because the stereochemistry and purity of the piperidine ring directly dictate the efficacy of the downstream active pharmaceutical ingredient (API), mastering its purification and recrystallization is critical.
Part 1: Process Workflow
To establish a baseline, the standard isolation of this compound relies on Fischer esterification followed by controlled crystallization of the hydrochloride salt.
Workflow for synthesis and purification of Methyl 5-hydroxypiperidine-2-carboxylate.
Part 2: Troubleshooting & FAQs
Q1: Why is my hydrochloride salt failing to crystallize, yielding a viscous oil instead?
The Causality: Oiling out (liquid-liquid phase separation) rather than crystallization is almost always caused by residual moisture. The piperidine hydrochloride salt is highly hygroscopic. Water molecules form a tight hydration sphere around the salt, which outcompetes the thermodynamic lattice energy required to form a solid crystal.
The Solution: You must force the removal of water. Do not simply evaporate the solvent once. Instead, perform repeated azeotropic distillations by substituting the reaction matrix with fresh, anhydrous methanol (or toluene) and concentrating it under a vacuum multiple times[2].
Troubleshooting logic for resolving oiling-out during hydrochloride salt crystallization.
Q2: How do I resolve severe peak tailing during silica gel flash chromatography?
The Causality: If you are isolating the free base via chromatography, you will likely experience peak tailing. This is caused by strong electrostatic interactions between the basic secondary amine of the piperidine ring and the acidic silanol groups (Si-OH) present on the silica gel surface[3].
The Solution: Add a basic modifier such as 0.1% to 1.0% Triethylamine (TEA) or ammonia to your mobile phase[3]. The TEA acts as a sacrificial base, competitively binding to the acidic silanol sites and allowing your target compound to elute as a sharp, symmetrical peak.
Q3: What is the optimal strategy for upgrading diastereomeric purity?
The Causality: A single crystallization is rarely sufficient to achieve high diastereomeric purity because the thermodynamic solubilities of the diastereomeric salts are often too similar[3].
The Solution: You must exploit kinetic differences in nucleation. Dissolve the crude crystals in a minimal amount of hot "good solvent" (e.g., ethanol). Slowly diffuse an "anti-solvent" (e.g., ethyl acetate) into the matrix while cooling at a highly controlled rate (e.g., 0.5°C/min). Slow cooling ensures the formation of well-defined crystals of the desired (2S,5S) lattice while leaving the impurities dissolved in the mother liquor[3].
Part 3: Self-Validating Experimental Protocols
Protocol A: Esterification & Isolation of the Hydrochloride Salt
This protocol utilizes Le Chatelier's principle to drive the reaction to completion while embedding self-validation checkpoints.
Reaction Setup: To 1.0 equivalent of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride salt, add 10 volumes of 2M anhydrous hydrogen chloride in methanol[2].
Reflux: Heat the mixture to reflux (approx. 65°C) for 1.5 to 2 hours. Causality: The heat overcomes the activation energy barrier, while the massive excess of anhydrous methanol drives the equilibrium toward the ester.
Azeotropic Concentration: Concentrate the reaction solution under reduced pressure. To strictly eliminate reaction-generated water, add fresh anhydrous methanol (equivalent to the original volume) and concentrate again. Repeat this substitution three times[2].
Validation Checkpoint 1 (Moisture): Perform a Karl Fischer titration on the crude residue. Do not proceed to final crystallization unless the water content is < 0.1% w/w.
Validation Checkpoint 2 (Conversion): Analyze an aliquot via
1
H NMR (in D
2
O). Quantitative esterification is confirmed by the disappearance of the carboxylic acid proton and the emergence of a sharp methyl singlet at approximately
δ
3.71 ppm[4].
Protocol B: Recrystallization for High Diastereomeric Purity
Dissolution: Suspend the crude, dry Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride in a minimal volume of hot absolute ethanol (approx. 60°C) until just dissolved.
Anti-Solvent Addition: Dropwise, add ethyl acetate (anti-solvent) until the solution becomes faintly turbid. Add a single drop of ethanol to clear the turbidity.
Seeding (Optional but Recommended): Introduce 0.1% w/w of pure (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride crystals. Causality: Seeding bypasses the primary nucleation energy barrier, preventing supersaturation and subsequent oiling out.
Controlled Cooling: Allow the flask to cool to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.
Harvesting: Filter the resulting colorless crystalline powder under a nitrogen blanket and dry under high vacuum[2].
Part 4: Quantitative Data & Solvent Selection Guide
Parameter
Value / Specification
Mechanistic Purpose / Note
Reaction Temperature
65°C (Reflux)
Overcomes activation energy for Fischer esterification without degrading the piperidine ring.
Moisture Limit (Karl Fischer)
< 0.1% w/w
Prevents oiling-out during crystallization; water disrupts the HCl salt lattice.
1
H NMR (D
2
O) Methyl Shift
δ
3.71 ppm (singlet, 3H)
Validates successful esterification and intact ester linkage[4].
Mobile Phase Modifier
0.1% - 1.0% TEA
Masks acidic silanols on silica gel to prevent peak tailing[3].
Recrystallization System
EtOH (Solvent) / EtOAc (Anti-solvent)
Maximizes the kinetic solubility difference between diastereomers[3].
Overcoming steric hindrance when reacting with Methyl 5-hydroxypiperidine-2-carboxylate
Welcome to the Technical Support Center for Piperidine-2-Carboxylate Workflows . As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with Methyl 5-hydrox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Piperidine-2-Carboxylate Workflows . As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with Methyl 5-hydroxypiperidine-2-carboxylate .
This molecule is a highly valuable building block—most notably serving as a key intermediate in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors like Avibactam[1][2]. However, its densely functionalized piperidine ring presents severe steric challenges. The proximity of the C2-methyl ester to the N1-secondary amine, combined with the conformational dynamics of the C5-hydroxyl group, frequently leads to stalled reactions, low yields, and unwanted side products[3].
Below, we dissect these challenges through causality-driven FAQs, quantitative data, and self-validating experimental protocols.
I. Troubleshooting N1-Functionalization (Amine Protection & Acylation)
Q: Why is the standard N-Boc or N-Cbz protection of methyl 5-hydroxypiperidine-2-carboxylate so slow and low-yielding compared to unfunctionalized piperidines?
Causality Analysis:
The secondary amine at the N1 position is severely sterically hindered by the adjacent C2-methyl ester. In a standard chair conformation, the bulky ester group physically blocks the trajectory of incoming bulky electrophiles like Di-tert-butyl dicarbonate (
Boc2O
). Furthermore, the electron-withdrawing nature of the ester slightly reduces the nucleophilicity of the adjacent amine.
The Solution:
To overcome this, you must either increase the electrophilicity of the reagent using a nucleophilic catalyst (like DMAP) or switch to a smaller, highly reactive electrophile. For instance, trifluoroacetylation using Trifluoroacetic anhydride (TFAA) and Triethylamine (TEA) rapidly overcomes the C2 steric bulk, a strategy successfully employed in the industrial synthesis of β-lactamase inhibitor intermediates[4].
This protocol utilizes a highly reactive electrophile to bypass steric shielding.
Preparation: Dissolve 1.0 eq of (2S,5S)-methyl 5-hydroxypiperidine-2-carboxylate hydrochloride in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert
N2
atmosphere.
Base Addition: Add 2.5 eq of Triethylamine (TEA). Causality: The excess base neutralizes the HCl salt and acts as an acid scavenger for the subsequent step.
Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 1.1 eq of Trifluoroacetic anhydride (TFAA) over 15 minutes[4].
Reaction & Validation: Stir for 2 hours at room temperature.
Validation System: Monitor via TLC (Ninhydrin stain). The starting material will show a bright purple spot (free secondary amine). The reaction is complete and validated when the purple spot entirely disappears, replaced by a UV-active, Ninhydrin-negative spot (the protected amide).
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, dry over
Na2SO4
, and concentrate under reduced pressure.
II. Troubleshooting C5-Hydroxyl Modifications
Q: I am attempting an
SN2
displacement (e.g., mesylation followed by azide attack) at the C5-hydroxyl, but I am observing heavy elimination (alkene formation) instead of substitution. How do I fix this?
Causality Analysis:
The stereochemical outcome and reaction pathway at C5 are dictated by 1,3-diaxial interactions[3]. If the C5-hydroxyl (or its activated mesylate form) is in an axial position, an incoming nucleophile must attack from the equatorial trajectory. However, the transition state for this attack is often sterically hindered by the ring substituents and the N1-protecting group. When the
SN2
trajectory is blocked, the base in the reaction mixture will instead abstract an adjacent proton, leading to an E2 elimination.
The Solution:
Ensure the N1-protecting group is not excessively bulky (e.g., use TFA instead of Trityl or Boc). If elimination persists, switch from a stepwise Mesylation/
SN2
approach to a direct Mitsunobu reaction, which utilizes a highly structured transition state that can often force substitution over elimination.
Quantitative Data: Overcoming Steric Hindrance in Piperidine-2-Carboxylates
Q: Saponification of the C2-methyl ester is failing after I protected the N1 position with a Boc group. Even with LiOH, the starting material remains unreacted. What is happening?
Causality Analysis:
The bulky N-Boc group (specifically the tert-butyl moiety) can adopt a rotameric conformation that physically umbrellas the C2-carbonyl carbon. This blocks the Bürgi-Dunitz trajectory required for the hydroxide ion to attack the ester carbonyl.
The Solution:
You must use forcing conditions that increase the kinetic energy of the system to access the less-populated, unhindered rotamer conformations.
Fig 2. Workflow for overcoming steric bottlenecks in piperidine-2-carboxylate functionalization.
Solvent System: Dissolve the N-protected methyl 5-hydroxypiperidine-2-carboxylate in a 3:1:1 mixture of THF : Methanol : Water. Causality: This specific ternary mixture ensures complete solubility of both the lipophilic protected piperidine and the inorganic hydroxide salt, maximizing collision frequency.
Reagent Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (
LiOH⋅H2O
). Lithium is preferred over Sodium or Potassium because the small
Li+
ion coordinates with the ester carbonyl oxygen, increasing its electrophilicity despite the steric shielding.
Thermal Activation: Heat the reaction to 50 °C for 16 hours.
Validation System: Monitor via LC-MS. The reaction is self-validating when the mass peak corresponding to the starting material
[M+H]+
disappears entirely, and a new peak at
[M−14+H]+
(loss of the methyl group) appears.
Workup: Cool to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract the free carboxylic acid with Ethyl Acetate.
References
US9708320B2 - β-lactamase inhibitor and process for preparing the same
Source: Google Patents
URL:[4]
Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam
Source: Organic Process Research & Development - ACS Publications
URL:[Link][1]
A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation
Source: Organic Process Research & Development - ACS Publications
URL:[Link][2]
Synthesis of unnatural enone-containing α-amino acids: Precursors to chiral N-heterocycles (PhD Thesis)
Source: University of Glasgow
URL:[Link][3]
Methyl 5-hydroxypiperidine-2-carboxylate vs ethyl 5-hydroxypiperidine-2-carboxylate reactivity
Comparative Reactivity Guide: Methyl vs. Ethyl 5-Hydroxypiperidine-2-carboxylate in Advanced Synthesis For researchers and drug development professionals synthesizing complex synthetic alkaloids or non-β-lactam β-lactama...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: Methyl vs. Ethyl 5-Hydroxypiperidine-2-carboxylate in Advanced Synthesis
For researchers and drug development professionals synthesizing complex synthetic alkaloids or non-β-lactam β-lactamase inhibitors (such as avibactam), the choice of ester protecting group on the piperidine-2-carboxylate scaffold is a critical process parameter. While methyl and ethyl esters are often viewed as interchangeable in basic organic synthesis, their distinct steric and electronic profiles dictate fundamentally different reactivity in both chemical and enzymatic environments.
This guide objectively compares the reactivity of methyl 5-hydroxypiperidine-2-carboxylate and ethyl 5-hydroxypiperidine-2-carboxylate , providing mechanistic insights, comparative data, and field-proven experimental protocols.
Mechanistic Reactivity Profiling
The reactivity difference between the methyl and ethyl esters of 5-hydroxypiperidine-2-carboxylate is governed by the interplay of steric hindrance and lipophilicity during nucleophilic acyl substitution (hydrolysis) and enzymatic recognition.
Chemical Hydrolysis (Steric & Electronic Effects): Under standard base-catalyzed conditions (
BAc2
mechanism), the methyl ester hydrolyzes approximately 1.5 to 2.0 times faster than the ethyl ester[1]. The ethyl group's additional methylene unit increases steric shielding around the carbonyl carbon, raising the activation energy required for the hydroxide nucleophile to form the tetrahedral intermediate. Furthermore, the slightly stronger electron-donating nature of the ethyl group marginally reduces the electrophilicity of the carbonyl carbon compared to the methyl derivative[1].
Enzymatic Kinetic Resolution: In the synthesis of avibactam, isolating the specific
(2S,5S)
enantiomer is paramount. While the methyl ester is highly reactive chemically, the ethyl ester is the preferred industrial substrate for enzymatic kinetic resolution using Candida antarctica Lipase B (CALB)[2]. The causality here is driven by binding pocket dynamics: the ethyl group's higher lipophilicity provides optimal hydrophobic interactions within the CALB active site, resulting in superior enantioselectivity compared to the less lipophilic methyl ester[3].
Effect of ester alkyl chain length on hydrolytic reactivity and pathway efficiency.
Quantitative Data Comparison
The following table summarizes the physicochemical and reactivity metrics that dictate the operational utility of each ester.
Parameter
Methyl 5-Hydroxypiperidine-2-carboxylate
Ethyl 5-Hydroxypiperidine-2-carboxylate
Alkyl Group Steric Parameter (Taft
Es
)
0.00 (Reference)
-0.07 (Slightly higher steric bulk)
Relative Base Hydrolysis Rate (
krel
)
~1.5 - 2.0
1.0 (Standardized)
Lipophilicity (Estimated
logP
)
Lower (~ -0.5)
Higher (~ -0.1)
Enzymatic Resolution Efficiency (CALB)
Moderate
High (Excellent stereoselectivity)
Industrial Precursor Availability
Moderate
High (Ethyl 5-hydroxypicolinate is highly affordable)
Experimental Workflows & Methodologies
To demonstrate the practical implications of these reactivity differences, below are two field-proven protocols. The first exploits the rapid chemical lability of the methyl ester, while the second leverages the ethyl ester's optimal enzymatic recognition.
Protocol A: Rapid Base-Catalyzed Hydrolysis of the Methyl Ester
Objective: To rapidly unmask the carboxylic acid for downstream amide coupling without requiring elevated temperatures that might degrade the piperidine ring[4].
Preparation: Dissolve 10.0 mmol of methyl 5-hydroxypiperidine-2-carboxylate in 20 mL of a 1:1 THF/H₂O mixture.
Reagent Addition: Cool the mixture to 0 °C. Slowly add 12.0 mmol (1.2 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O).
Reaction: Remove the ice bath and stir at room temperature (20-25 °C) for 2 hours. The methyl ester's low steric hindrance allows this reaction to proceed to completion rapidly.
Self-Validating In-Process Control: Monitor via TLC (Ninhydrin stain). The reaction is self-validating when the high-
Rf
ester spot completely disappears, replaced by a baseline spot (the highly polar lithium carboxylate salt).
Workup: Acidify to pH 6.0 using 1M HCl, concentrate under vacuum to remove THF, and lyophilize the aqueous layer to yield the crude amino acid.
Protocol B: Chemoenzymatic Kinetic Resolution of the Ethyl Ester
Objective: To isolate the
(2S,5S)
-acid and leave the
(2R,5R)
-ester intact, a critical step in the synthesis of avibactam[2].
Preparation: Dissolve 250 g of racemic ethyl 5-hydroxypiperidine-2-carboxylate hydrochloride in 8.5 L of 0.1 M potassium phosphate buffer.
pH Adjustment (Critical Causality): Adjust the pH precisely to 6.8 using dipotassium hydrogen phosphate. Why pH 6.8? This specific pH balances the solubility of the substrate while preventing spontaneous, non-enzymatic base hydrolysis of the ester, ensuring that all hydrolysis is strictly enzyme-directed.
Enzyme Addition: Add 250 g of Lipozyme CALB (5000 LU/g). Stir at room temperature for 12 hours.
Self-Validating In-Process Control: The protocol utilizes a pH-stat titrator to maintain pH 6.8 by automatically adding 1M NaOH as the carboxylic acid is produced. The system is self-validating: the reaction is complete when the consumption of NaOH strictly plateaus at exactly 0.5 equivalents, indicating perfect 50% conversion of the racemate.
Workup: Filter to remove the immobilized enzyme. The aqueous solution contains the
(2S,5S)
-acid, which is directly used in subsequent steps[3].
Chemoenzymatic workflow for the kinetic resolution of ethyl 5-hydroxypiperidine-2-carboxylate.
References
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link][1]
Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam
Source: Organic Process Research & Development (ACS Publications)
URL:[Link][2][3]
Optically active diazabicyclooctane derivatives and process for preparing the same
Source: US Patent 8772490B2 (Google Patents)
URL:[4]
HPLC validation methods for Methyl 5-hydroxypiperidine-2-carboxylate purity
Comparative Guide: HPLC Validation Methods for Methyl 5-hydroxypiperidine-2-carboxylate Purity As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is the chromatographic re...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: HPLC Validation Methods for Methyl 5-hydroxypiperidine-2-carboxylate Purity
As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is the chromatographic retention and peak shape optimization of small, highly polar, and basic molecules. Methyl 5-hydroxypiperidine-2-carboxylate is a prime example of this archetype. Featuring a piperidine ring (a secondary amine), a hydroxyl group, and a methyl ester, this chiral molecule is highly hydrophilic. It serves as a critical synthetic intermediate in the development of diazabicyclooctane derivatives, which are potent novel
β
-lactamase inhibitors used to combat antibiotic-resistant bacteria[1].
Because of its high polarity and basicity, determining the chemical purity of this compound requires a rigorous, mechanistically sound analytical approach. This guide objectively compares two distinct HPLC methodologies—Reversed-Phase Liquid Chromatography (RPLC) with ion-pairing and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a comprehensive ICH Q2(R2) validation framework to ensure your data is robust, reproducible, and regulatory-compliant.
Mechanistic Rationale: The Analytical Challenge
To understand why specific experimental choices are made, we must first analyze the causality behind the molecule's chromatographic behavior.
In standard RPLC , retention relies on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Methyl 5-hydroxypiperidine-2-carboxylate strongly prefers the polar mobile phase over the hydrophobic stationary phase, leading to near-void elution. Furthermore, at a typical acidic mobile phase pH, the secondary amine is protonated. These positively charged amines undergo strong, secondary ion-exchange interactions with residual, unendcapped, negatively charged silanol groups (
SiO−
) on the silica support. This causes severe peak tailing and poor resolution. To counteract this, RPLC requires the addition of an ion-pairing reagent like Trifluoroacetic acid (TFA), which masks the positive charge to form a more hydrophobic, neutral complex.
Conversely, HILIC operates on an orthogonal mechanism ideal for polar bases. HILIC utilizes a polar stationary phase (such as Amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile)[2]. The small percentage of aqueous buffer in the mobile phase forms a stagnant, water-rich layer immobilized on the polar stationary phase. The polar piperidine derivative partitions favorably from the hydrophobic bulk mobile phase into this hydrophilic aqueous layer, resulting in strong retention and sharp, symmetrical peaks without the need for MS-contaminating ion-pairing agents[3].
Workflow for selecting HPLC mode for polar basic piperidine derivatives.
Experimental Methodologies: RPLC vs. HILIC
To establish a self-validating system, an analytical method must incorporate System Suitability Testing (SST) to verify performance before any sample is analyzed. Below are the step-by-step methodologies for both approaches.
Method A: Ion-Pairing Reversed-Phase (RPLC)
Causality: TFA is used to suppress silanol ionization and pair with the basic amine, forcing hydrophobic retention.
Column Preparation: Install a C18 column (250 mm × 4.6 mm, 5 µm). Equilibrate with the initial mobile phase for at least 20 column volumes.
Mobile Phase:
Phase A: 0.1% TFA in Ultrapure Water.
Phase B: 0.1% TFA in Acetonitrile.
Gradient Program: 5% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.
Sample Preparation: Dissolve the standard/sample in 5% Acetonitrile in Water to a concentration of 1.0 mg/mL.
Detection: UV at 210 nm (capturing the ester/amine absorbance).
Causality: A high organic mobile phase forces the polar analyte to partition into the stationary aqueous layer. Ammonium formate controls the ionic strength and pH, ensuring consistent ionization[3].
Column Preparation: Install an Amide-bonded Silica column (150 mm × 4.6 mm, 3 µm). Equilibrate thoroughly, as HILIC columns require longer equilibration times to establish the hydration layer.
Mobile Phase:
Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
Phase B: Acetonitrile.
Gradient Program: 90% B to 60% B over 15 minutes (Note: HILIC gradients run from high organic to high aqueous). Flow rate: 0.8 mL/min.
Sample Preparation: Dissolve the standard/sample in 90% Acetonitrile to match the initial mobile phase conditions (preventing solvent-induced peak distortion).
Detection: UV at 210 nm.
Table 1: Chromatographic Performance Comparison
Parameter
Method A: RPLC (C18 + TFA)
Method B: HILIC (Amide)
Retention Time (tR)
3.2 min (Elutes near void)
8.5 min (Strong retention)
Peak Symmetry (Tailing Factor)
1.65 (Significant tailing)
1.08 (Highly symmetrical)
Theoretical Plates (N)
~3,500
>12,000
MS Compatibility
Poor (TFA causes ion suppression)
Excellent (Volatile buffers)
ICH Q2(R2) Validation Data & Lifecycle
The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, aligning with ICH Q14 principles[4][5]. The objective is to demonstrate that the procedure is consistently "fit for its intended purpose." A robust method must not only pass initial validation but also incorporate self-validating daily checks (System Suitability).
ICH Q2(R2) analytical procedure lifecycle and validation workflow.
Self-Validating System Suitability Criteria (SST)
Before executing the validation protocol, the system must independently verify its readiness. If the following criteria are not met, the run is automatically aborted:
%RSD of Peak Area (n=5):≤
2.0%
Tailing Factor (T):≤
1.5
Resolution (Rs) from nearest impurity:≥
2.0
Comparative Validation Results
The following table summarizes the validation parameters evaluated according to ICH Q2(R2) guidelines for both methodologies.
Table 2: ICH Q2(R2) Validation Summary for Methyl 5-hydroxypiperidine-2-carboxylate
Validation Parameter
ICH Q2(R2) Requirement
RPLC Results
HILIC Results
Linearity (Range)
Reportable range (e.g., 50-150% of target)
R2
= 0.991 (50-150 µg/mL)
R2
= 0.999 (10-200 µg/mL)
Accuracy (% Recovery)
Closeness to true value
96.5% - 103.2%
99.1% - 101.4%
Repeatability (Precision)
%RSD of 6 replicates
2.4%
0.6%
Intermediate Precision
%RSD across days/analysts
3.1%
0.9%
Limit of Detection (LOD)
Signal-to-Noise
≥
3:1
1.5 µg/mL
0.2 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise
≥
10:1
5.0 µg/mL
0.6 µg/mL
Specificity
Baseline resolution from impurities
Fails (Co-elution at void)
Passes (Rs > 2.5)
Conclusion & Recommendations
For the purity analysis of Methyl 5-hydroxypiperidine-2-carboxylate, HILIC is objectively superior to traditional RPLC . The mechanistic alignment of a polar stationary phase with a highly polar, basic analyte eliminates the secondary silanol interactions that plague C18 columns. As demonstrated by the ICH Q2(R2) validation data, the HILIC method provides a wider linear range, superior precision (%RSD < 1.0%), and significantly lower limits of detection. Furthermore, by avoiding TFA, the HILIC method remains entirely compatible with LC-MS workflows, future-proofing the analytical procedure for downstream impurity identification.
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link][4][5]
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography
Source: Chrom Tech, Inc.
URL:[Link][2]
Processes for Preparing a Diazabicyclooctane Compound (US10556905B2)
Source: Google Patents
URL:[1]
Comparing Methyl 5-hydroxypiperidine-2-carboxylate and proline in peptide synthesis
A Comprehensive Guide to Proline vs. Methyl 5-hydroxypiperidine-2-carboxylate in Peptide Synthesis As the demand for conformationally constrained peptidomimetics and targeted therapeutics grows, the selection of secondar...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to Proline vs. Methyl 5-hydroxypiperidine-2-carboxylate in Peptide Synthesis
As the demand for conformationally constrained peptidomimetics and targeted therapeutics grows, the selection of secondary amino acids becomes a critical parameter in synthetic design. While L-proline remains the gold standard for inducing
β
-turns and structural rigidity, pipecolic acid derivatives—specifically methyl 5-hydroxypiperidine-2-carboxylate (a protected ester of 5-hydroxypipecolic acid)—offer expanded conformational landscapes, altered lipophilicity, and unique pharmacological profiles.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their distinct synthetic behaviors, conformational impacts, and analytical signatures.
Structural & Conformational Dynamics
The fundamental divergence between proline and 5-hydroxypipecolate derivatives stems from their ring sizes and resulting stereoelectronics.
Proline features a 5-membered pyrrolidine ring that predominantly adopts a flexible "envelope" conformation. This relative flatness exposes the secondary amine, allowing for moderate accessibility during acylation. In contrast, 5-hydroxypiperidine-2-carboxylate features a 6-membered piperidine ring that adopts a rigid "chair" conformation. The axial protons at the C3 and C5 positions create a severe steric shield around the nitrogen atom, restricting the trajectory of incoming electrophiles. Furthermore, the 5-hydroxyl group introduces hydrogen-bonding capabilities that can stabilize specific intramolecular conformations or interact with solvents, altering the overall folding of the resulting peptide.
Biologically, substituting proline with pipecolic acid derivatives has been shown to drastically alter target affinity. For example, replacing proline with pipecolic acid at the scissile bond of a viral substrate converts it from a cleavable peptide into a highly selective HIV protease inhibitor[1].
Caption: Conformational and MS/MS fragmentation divergence between Proline and 5-OH-Pipecolate.
Physicochemical & Synthetic Parameter Comparison
Note: Methyl 5-hydroxypiperidine-2-carboxylate is a C-terminal methyl ester. In Solid-Phase Peptide Synthesis (SPPS), the free acid form (with a protected 5-hydroxyl, e.g., Fmoc-5-Hyp(tBu)-OH) is used. The methyl ester is specifically utilized in solution-phase synthesis or as a starting material for saponification.
Coupling an amino acid onto the secondary amine of proline is routinely achieved using standard carbodiimides (DIC) and auxiliary nucleophiles (OxymaPure or HOBt). However, the chair conformation of the pipecolic scaffold demands highly reactive uronium/aminium salts. To overcome the steric barrier of 5-hydroxypipecolate, HATU combined with HOAt is required. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the acylation of highly hindered secondary amines.
B. Diketopiperazine (DKP) Formation
Both proline and pipecolic acid derivatives are highly prone to inducing diketopiperazine (DKP) formation when located at the C-terminal or penultimate position (position 2) during SPPS. The cis-amide bond preference facilitates the nucleophilic attack of the N-terminal amine on the ester linkage to the resin. To mitigate this, synthesis should be performed on 2-chlorotrityl chloride (2-CTC) resin , where the extreme steric bulk of the trityl linker physically prevents the cyclization required for DKP formation[3].
C. Analytical Monitoring
The standard Kaiser test (ninhydrin) relies on the presence of a primary amine to form the characteristic blue Ruhemann's complex. Because both proline and 5-hydroxypipecolate contain secondary amines, the Kaiser test will yield false negatives. Monitoring must be conducted using the Chloranil test or Isatin test , which are specifically formulated to detect secondary amines[4].
Caption: Decision matrix for coupling onto sterically hindered secondary amines.
Mass Spectrometry (MS/MS) Divergence
A critical analytical difference between these residues is observed during tandem mass spectrometry. The "Proline Effect" is a well-documented phenomenon where collision-induced dissociation (CID) heavily favors amide bond cleavage N-terminal to the proline residue.
Remarkably, substituting proline with pipecolic acid completely eliminates this effect. Due to an inversion in the stereochemistry of the transition structures during fragmentation, pipecolic acid derivatives direct amide bond cleavage predominantly to the C-terminal side of the residue[2]. Researchers must account for this shift when sequencing novel peptidomimetics containing 5-hydroxypipecolate.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols provide self-validating workflows for working with these hindered scaffolds.
Protocol 1: Solution-Phase Coupling to Methyl 5-hydroxypiperidine-2-carboxylate
Objective: Couple an Fmoc-protected amino acid to the highly hindered secondary amine of the methyl ester.
Preparation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
Activation: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 3 minutes at room temperature to pre-activate the carboxylic acid.
Coupling: Add 1.1 eq of Methyl 5-hydroxypiperidine-2-carboxylate (ensure the 5-OH is protected, e.g., as a t-Bu ether, to prevent esterification side-reactions).
Reaction: Stir the mixture under an inert atmosphere (N₂) for 12–16 hours. The extended time is necessary due to the 1,3-diaxial steric hindrance of the piperidine chair conformation.
Workup: Dilute with ethyl acetate (EtOAc), wash successively with 5% aqueous citric acid (3x), saturated NaHCO₃ (3x), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Chloranil Test for Secondary Amine Monitoring (SPPS)
Objective: Verify the presence or absence of unreacted Proline or 5-OH-Pipecolate on solid support.
Reagent Preparation:
Solution A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).
Solution B: 2% (w/v) p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
Sampling: Extract a small aliquot of resin (approx. 10-20 beads) from the reaction vessel. Wash thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove residual base (DIPEA), which can cause false positives.
Assay: Place the beads in a glass test tube. Add 2 drops of Solution A and 2 drops of Solution B.
Incubation: Allow the mixture to stand at room temperature for 5 minutes.
Interpretation:
Dark Blue/Green Beads: Positive result (unreacted secondary amine is present; coupling is incomplete).
Colorless/Yellow Beads: Negative result (secondary amine is fully acylated; coupling is complete)[4].
References
Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. National Institutes of Health (PubMed). Available at:[Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at:[Link]
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at:[Link]
Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. National Institutes of Health (PubMed). Available at:[Link]
Benchmarking Methyl 5-Hydroxypiperidine-2-Carboxylate Synthesis Yields Against Pipecolic Acid
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Context The piperidine ring is a privileged s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Protocol
Executive Summary & Mechanistic Context
The piperidine ring is a privileged scaffold in modern drug discovery. While L-pipecolic acid (PA) serves as the core building block for blockbuster immunosuppressants (e.g., rapamycin) and local anesthetics (e.g., ropivacaine), its hydroxylated derivatives—specifically 5-hydroxypipecolic acid (5-HPA) and methyl 5-hydroxypiperidine-2-carboxylate —are critical intermediates for next-generation β-lactamase inhibitors, such as diazabicyclooctane derivatives[1].
Historically, the synthesis of these compounds relied on the chemical resolution of racemic mixtures, which inherently capped theoretical yields at 50% per cycle and required expensive chiral auxiliaries like tartaric acid[2]. Today, the paradigm has shifted. As a Senior Application Scientist, I have benchmarked the transition toward whole-cell biocatalysis for pipecolic acid and highly stereoselective transition-metal catalysis/esterification for its 5-hydroxy methyl ester counterparts.
This guide objectively compares the performance, yields, and scalability of these synthetic routes, providing self-validating experimental protocols grounded in authoritative literature.
Direct hydroxylation of pipecolic acid is chemically challenging due to the lack of directing groups and the inert nature of the aliphatic ring. Consequently, synthesizing methyl 5-hydroxypiperidine-2-carboxylate requires either de novo ring construction (e.g., enamide epoxidation) or the stereoselective reduction of pre-functionalized pyridine precursors.
Table 1 summarizes the benchmarked yields across different methodologies.
Table 1: Yield Benchmarking: Pipecolic Acid vs. 5-Hydroxypiperidine Derivatives
Fig 1. Comparative synthetic workflows for PA and Methyl 5-hydroxypiperidine-2-carboxylate.
Experimental Methodologies & Causality
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind the reagent choices so that you can troubleshoot deviations in real-time.
Protocol A: Biocatalytic Synthesis of L-Pipecolic Acid from L-Lysine
Rationale & Causality:
Using an engineered E. coli strain expressing L-lysine α-oxidase (RaiP) and Δ1-piperideine-2-carboxylase reductase (DpkA) creates a direct metabolic funnel from L-lysine to L-pipecolic acid. By knocking out the endogenous lysine degradation gene (lysO) and dynamically controlling the permease (lysP) with an L-lysine-ON riboswitch, we prevent substrate toxicity and push the conversion efficiency to 89%.
Step-by-Step Workflow:
Inoculate the engineered E. coli strain into a 1-L bioreactor containing minimal medium supplemented with 60 g/L L-lysine.
Maintain fermentation at 37°C, pH 7.0, with continuous agitation (400 rpm) and aeration (1 vvm).
Validation Checkpoint: Pull a 1 mL aliquot every 6 hours. Centrifuge to pellet cells, and analyze the supernatant via HPLC-UV (derivatized with FMOC-Cl). The reciprocal disappearance of the L-lysine peak and appearance of the PA peak validates active bioconversion.
Harvest at 48 hours when L-lysine concentration plateaus near zero. Isolate via cation-exchange chromatography.
Protocol B: Rhodium-Catalyzed Hydrogenation to Methyl 5-Hydroxypiperidine-2-Carboxylate
Rationale & Causality:
Standard hydrogenation using Palladium on Carbon (Pd/C) often results in the unwanted hydrogenolysis (cleavage) of the C-O bond at the 5-position. Substituting Pd/C with Rhodium Oxide under mild conditions (room temperature) preserves the hydroxyl group while fully reducing the pyridine ring, yielding high diastereoselectivity (up to 100:9 d.r.).
Step-by-Step Workflow:
Dissolve methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in a degassed solvent (e.g., MeOH).
Add a catalytic amount of Rhodium Oxide (Rh₂O₃).
Purge the reaction vessel with H₂ gas (3 cycles) and stir under a mild H₂ atmosphere (1-2 atm) at room temperature for 16-24 hours.
Validation Checkpoint: Filter a micro-aliquot through Celite and analyze via ¹H NMR. The complete disappearance of aromatic pyridine protons (δ 7.0–8.5 ppm) and the emergence of aliphatic piperidine multiplets (δ 1.5–4.0 ppm) confirms successful reduction.
Filter the bulk mixture through a Celite pad to remove the catalyst and concentrate in vacuo to yield the product (76–97% yield).
Protocol C: Quantitative Esterification of 5-Hydroxypipecolic Acid
Rationale & Causality:
Converting 5-HPA to its methyl ester protects the carboxylic acid from participating in side reactions during subsequent drug-coupling phases. Using 2M HCl in methanol serves a dual purpose: HCl acts as the acid catalyst to protonate the carbonyl oxygen (increasing electrophilicity), while the vast excess of methanol drives the Fischer esterification equilibrium strictly to the right via Le Chatelier's principle.
Step-by-Step Workflow:
Suspend (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride salt (1.0 eq) in 2M hydrogen chloride-methanol solution (approx. 1.5 L per mol of substrate).
Heat the mixture at reflux for 1.5 hours.
Validation Checkpoint: Spot the reaction mixture on a TLC plate (Eluent: DCM/MeOH 9:1) and stain with ninhydrin. The baseline spot (free acid) must be completely absent, replaced by a higher
Rf
spot (methyl ester).
Concentrate the reaction solution in vacuo.
The Methanol Chase: Resuspend the residue in fresh methanol and concentrate again. Repeat this three times. Causality: This azeotropically removes residual water and HCl, preventing reverse hydrolysis during storage.
Dry under high vacuum to afford methyl 5-hydroxypiperidine-2-carboxylate as a colorless crystalline powder in quantitative (100%) yield.
Fig 2. Self-validating experimental workflow for the quantitative esterification of 5-HPA.
References
Diastereoselective Synthesis of (2S,5R)
An economically and environmentally acceptable synthesis of chiral drug intermediate L-pipecolic acid from biomass-derived lysine via artificially engineered microbes
PubMed (NIH)
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions
The Royal Society of Chemistry
US10556905B2 - Processes for preparing a diazabicyclooctane compound
Google P
Enhancement of l-Pipecolic Acid Production by Dynamic Control of Substrates and Multiple Copies of the pipA Gene in the Escherichia coli Genome
ACS Public
Structural comparison of piperidine derivatives with Methyl 5-hydroxypiperidine-2-carboxylate
An in-depth structural and functional analysis of saturated heterocyclic building blocks requires more than a superficial glance at their molecular weights. As a Senior Application Scientist, I approach the selection of...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural and functional analysis of saturated heterocyclic building blocks requires more than a superficial glance at their molecular weights. As a Senior Application Scientist, I approach the selection of piperidine derivatives as a multidimensional optimization problem. The piperidine ring is a privileged scaffold in drug discovery, heavily embedded in alkaloids, peptidomimetics, and enzyme inhibitors.
In this guide, we will objectively evaluate Methyl 5-hydroxypiperidine-2-carboxylate (M5HPC) against its structural analogs. We will dissect the causality behind its conformational behavior, its physicochemical impact on drug design, and provide self-validating experimental workflows for its characterization and synthetic manipulation.
Structural and Conformational Logic
The substitution pattern on the piperidine ring dictates not only its three-dimensional conformation but also its interaction with biological targets. M5HPC differs from its unhydroxylated counterpart, Methyl piperidine-2-carboxylate (MPC), and its regioisomer, Methyl 4-hydroxypiperidine-2-carboxylate (M4HPC), in several critical ways:
Conformational Preference: In solution, piperidine derivatives predominantly adopt a chair conformation. The bulky methyl ester at C2 typically assumes an equatorial position to minimize 1,3-diaxial steric clashes.
Hydrogen Bonding Vectors: The introduction of a hydroxyl group at C5 (as in M5HPC) creates a unique hydrogen-bonding vector that is orthogonal to the C4 position. Depending on the stereochemistry (cis vs. trans relative to the C2 ester), an axial C5 hydroxyl can participate in intramolecular hydrogen bonding with the piperidine nitrogen. This internal H-bond effectively masks the polarity of the molecule, increasing its apparent lipophilicity and membrane permeability compared to the C4 analog.
Inductive Effects: The electronegative oxygen at C5 exerts an electron-withdrawing inductive effect on the piperidine nitrogen, slightly lowering its pKa compared to unsubstituted pipecolic acid. This modulates the protonation state of the molecule at physiological pH, directly impacting its pharmacokinetic profile.
Logical relationship between piperidine ring substitutions and their physicochemical impacts.
Physicochemical Profiling
To objectively compare these building blocks, we must quantify their physicochemical properties. The methyl ester in M5HPC acts as a lipophilic mask for the carboxylic acid, making it an excellent prodrug-like moiety or a protected intermediate for solid-phase peptide synthesis.
Derivative
MW ( g/mol )
ClogP (est.)
TPSA (Ų)
H-Bond Donors
H-Bond Acceptors
Primary Utility in Drug Design
Methyl 5-hydroxypiperidine-2-carboxylate (M5HPC)
159.18
-0.1
58.6
2
4
Peptidomimetics, hydrophilic tuning
Methyl piperidine-2-carboxylate (MPC)
143.18
0.8
38.3
1
3
Lipophilic core scaffolds
Methyl 4-hydroxypiperidine-2-carboxylate (M4HPC)
159.18
-0.1
58.6
2
4
Alternative binding vector exploration
5-Hydroxypiperidine-2-carboxylic acid (5-HPCA)
145.16
-2.5
69.6
3
4
Aqueous assays, enzymatic substrates
Data Interpretation: The transition from the free acid (5-HPCA) to the methyl ester (M5HPC) drops the Topological Polar Surface Area (TPSA) by ~11 Ų and increases the ClogP, significantly enhancing passive membrane permeability. This is a critical causality in prodrug design, where [1] is often followed by esterification to improve cellular uptake.
Scientific integrity demands that experimental protocols are not just lists of instructions, but self-validating systems that inherently catch errors. Below are two critical workflows for working with M5HPC.
To confirm the stereochemistry and chair conformation of M5HPC, we utilize a quantitative NMR approach with an internal standard, as established in [2].
Causality: D₂O is selected as the solvent to facilitate the rapid exchange of the amine and hydroxyl protons. This eliminates their broad signals, simplifying the aliphatic region and allowing for the unambiguous assignment of the complex multiplet structures associated with the piperidine ring's J-couplings.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of M5HPC in 0.6 mL of D₂O. Add exactly 0.5 equivalents of maleic acid (internal standard).
1D Acquisition: Acquire a ¹H NMR spectrum using a prolonged relaxation delay (D1 = 10 seconds) to ensure complete longitudinal relaxation for quantitative integration.
2D Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms to map through-space interactions.
Data Extraction: Extract the J-coupling constants for the C4 and C5 protons.
Self-Validation Mechanism:
This protocol validates itself on two fronts. First, the integration of the maleic acid alkene protons (δ 6.28 ppm, 2H) against the M5HPC methyl ester singlet (δ 3.71 ppm, 3H) must yield a >95% mass balance; any deviation indicates sample degradation or incomplete relaxation. Second, the conformational assignment is orthogonally verified: a large J-coupling (~11 Hz) between the C4 and C5 protons indicates an axial-axial relationship (Karplus equation), which must be corroborated by a lack of a strong NOESY cross-peak between them.
NMR workflow for validating piperidine derivative conformations using orthogonal 1D/2D techniques.
Protocol B: Regioselective N-Boc Protection
When utilizing M5HPC in [3], the secondary amine must be protected without reacting the C5 hydroxyl group.
Causality: The thermodynamic preference for N-acylation is driven by the higher nucleophilicity of the secondary amine compared to the secondary alcohol. However, kinetic control (strict temperature regulation at 0°C) is absolutely required to suppress the competitive O-acylation trajectory.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 eq of M5HPC in anhydrous DCM. Cool the vessel to 0°C under an inert argon atmosphere.
Reagent Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.05 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM.
Propagation: Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature over 2 hours.
Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Mechanism:
The reaction is monitored using a dual-stain Thin Layer Chromatography (TLC) logic gate. The starting material (free amine) will stain purple with Ninhydrin. The desired N-Boc product will be Ninhydrin-negative (confirming the absence of the free amine) but CAM-positive (Cerium Ammonium Molybdate stains the hydroxyl and ester backbone). If O-acylation occurs, LC-MS will act as the final orthogonal check, showing a mass shift of +200 Da (di-Boc) instead of the expected +100 Da (mono-Boc, [M+H]⁺ at m/z 260.1).
Conclusion
Methyl 5-hydroxypiperidine-2-carboxylate (M5HPC) offers a highly tunable structural profile compared to its unhydroxylated or regioisomeric counterparts. By understanding the causality behind its chair conformation, hydrogen-bonding capacity, and regioselective reactivity, researchers can effectively leverage this scaffold to optimize the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics.
References
Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid
Source: Journal of Biological Chemistry / PMC
URL:[Link]
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions
Source: RSC Advances
URL:[Link]
A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids
Source: European Journal of Organic Chemistry / ResearchGate
URL:[Link]
Comparative
Validating stereocenter integrity in Methyl 5-hydroxypiperidine-2-carboxylate via X-ray crystallography
The Stereochemical Challenge Methyl 5-hydroxypiperidine-2-carboxylate is a highly versatile chiral scaffold, predominantly utilized as an intermediate in the synthesis of complex pharmaceuticals such as1[1]. The molecule...
Author: BenchChem Technical Support Team. Date: April 2026
The Stereochemical Challenge
Methyl 5-hydroxypiperidine-2-carboxylate is a highly versatile chiral scaffold, predominantly utilized as an intermediate in the synthesis of complex pharmaceuticals such as1[1]. The molecule possesses two critical stereocenters at the C2 and C5 positions. Because the spatial orientation of these centers dictates the downstream biological target binding affinity, validating their absolute configuration (AC) is a non-negotiable quality control step in drug development.
While techniques like chiral High-Performance Liquid Chromatography (HPLC) can quantify enantiomeric excess, they cannot independently elucidate the 3D atomic arrangement. To achieve definitive AC validation, scientists must employ advanced spatial analysis techniques.
Decision Matrix: Selecting the Right Analytical Technique
Choosing the optimal validation method depends on sample state, recoverability, and the need for direct versus indirect measurement.
Caption: Decision matrix for selecting an absolute configuration validation technique.
Comparative Analysis: SCXRD vs. Orthogonal Techniques
Single-Crystal X-ray Diffraction (SCXRD) is universally recognized as the2[2]. However, Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) via Mosher's method serve as powerful orthogonal alternatives 3[3].
Performance Metric
Single-Crystal X-ray Diffraction (SCXRD)
Vibrational Circular Dichroism (VCD)
Mosher's Method (NMR)
Physical Principle
Resonant (anomalous) X-ray scattering
Differential absorption of circularly polarized IR
Chemical shift differences (
Δδ
) in diastereomers
Sample State
High-quality single crystal
Solution state (e.g., CDCl
3
)
Solution state (e.g., CDCl
3
)
Sample Requirement
<1
mg (intact recovery possible)
5−15
mg (intact recovery)
1−5
mg (consumed via derivatization)
Data Output
3D atomic coordinates, Flack parameter
Experimental vs. DFT-calculated spectra
1
H NMR
Δδ
values
Directness
Direct absolute configuration
Indirect (relies on DFT accuracy)
Indirect (relies on conformer models)
Turnaround Time
1−3
days (bottleneck: crystallization)
3−7
days (bottleneck: DFT computations)
2−4
days (bottleneck: synthesis)
Causality Insight: SCXRD directly measures the absolute structure through the physical phenomenon of resonant scattering in non-centrosymmetric crystals. Conversely, VCD measures the differential absorption of left and right circularly polarized light; however, assigning these signals requires computationally intensive 4[4] to simulate the spectra of all possible conformers. While VCD is excellent for 5[5], SCXRD provides a higher degree of self-validating mathematical certainty.
The Physics of SCXRD and the Flack Parameter
To determine the absolute configuration of Methyl 5-hydroxypiperidine-2-carboxylate, crystallographers rely on the Flack Parameter (
x
) . Developed by Howard Flack, this parameter models a crystal as if it were6[6].
x≈0
: The absolute configuration of the model matches the physical crystal.
x≈1
: The absolute configuration is inverted (the opposite enantiomer).
The Causality of Confidence: For a compound where the enantiopurity is unknown prior to analysis, the standard uncertainty (s.u.) of the Flack parameter must be
<0.04
to confidently confirm the absolute configuration[2]. Because Methyl 5-hydroxypiperidine-2-carboxylate is a "light-atom" structure (containing only C, H, N, and O), achieving this low uncertainty requires7[7].
Experimental Protocol: SCXRD Validation Workflow
Caption: SCXRD workflow for absolute configuration determination via Flack parameter.
Step-by-Step Methodology
This protocol is designed as a self-validating system. If any step fails its internal quality check, the downstream absolute configuration assignment is invalid.
Step 1: Crystal Growth via Vapor Diffusion
Procedure: Dissolve 10 mg of Methyl 5-hydroxypiperidine-2-carboxylate in a minimum volume of dichloromethane (DCM) inside a small inner vial. Place this vial inside a larger, sealed outer chamber containing pentane (anti-solvent).
Causality: Slow vapor diffusion of pentane into the DCM gradually reduces the solubility of the ester. This promotes the thermodynamic growth of a single, defect-free crystal rather than kinetic precipitation, which is crucial for minimizing systematic errors during diffraction.
Step 2: X-ray Data Collection
Procedure: Mount a suitable single crystal on a diffractometer equipped with a Cu-K
α
microfocus source (
λ=1.5418
Å) and cool to 100 K using a nitrogen cryostream.
Causality: For light-atom structures, standard Mo-K
α
radiation yields insufficient anomalous dispersion. Cu-K
α
radiation maximizes the resonant scattering signal necessary to distinguish enantiomers. Cryogenic cooling minimizes thermal atomic displacement, drastically improving data resolution.
Step 3: Structure Solution and Refinement
Procedure: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on
F2
.
Self-Validation Check: The refinement must yield an R1 factor of
<5%
and a Goodness-of-Fit (S) near 1.0. Causality: If the R1 factor is high, the mathematical model does not accurately reflect the experimental electron density map, rendering any stereochemical assignment untrustworthy.
Step 4: Flack Parameter Evaluation
Procedure: Calculate the Flack parameter (
x
) using Parsons' quotient method during the final refinement cycles.
Self-Validation Check: Verify that
x=0.00
with a standard uncertainty (s.u.) of
<0.04
. Causality: This statistical threshold ensures that the probability of the bulk crystal being a racemic twin or the inverted enantiomer is negligible, definitively locking in the C2 and C5 stereocenters.
Conclusion
While VCD and NMR provide robust orthogonal data—especially when derivatizing the C5-hydroxyl group with Mosher's acid—Single-Crystal X-ray Diffraction remains the most authoritative technique for validating the stereocenter integrity of Methyl 5-hydroxypiperidine-2-carboxylate. By strictly adhering to the causality-driven protocols of crystal growth, Cu-K
α
data collection, and rigorous Flack parameter evaluation, researchers can establish a self-validating proof of absolute configuration suitable for regulatory drug development submissions.
The proper handling and disposal of specialized chemical building blocks like Methyl 5-hydroxypiperidine-2-carboxylate (and its hydrochloride salts) require rigorous adherence to environmental and occupational safety sta...
Author: BenchChem Technical Support Team. Date: April 2026
The proper handling and disposal of specialized chemical building blocks like Methyl 5-hydroxypiperidine-2-carboxylate (and its hydrochloride salts) require rigorous adherence to environmental and occupational safety standards. For researchers and drug development professionals, managing the lifecycle of this compound is not just a regulatory obligation—it is a critical component of laboratory safety and environmental stewardship.
As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. By understanding the mechanistic causality behind this compound's reactivity, you can implement a self-validating disposal system that ensures total compliance with the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Mechanistic Causality of Hazards
To safely dispose of a chemical, you must first understand its reactivity profile. Methyl 5-hydroxypiperidine-2-carboxylate features three distinct functional groups that dictate its hazard profile and disposal requirements:
The Piperidine Ring (Secondary Amine): In its free-base form, the nitrogen in the piperidine ring acts as a moderate base and nucleophile. It can cause saponification of skin lipids upon contact, leading to severe dermal and ocular irritation[1]. Furthermore, piperidine derivatives are notoriously persistent in aquatic ecosystems and resist rapid biodegradation, strictly prohibiting drain disposal[2].
The Ester Linkage: The methyl carboxylate group is susceptible to hydrolysis. If mixed with incompatible, highly alkaline waste streams, it can undergo exothermic saponification, potentially pressurizing sealed waste containers.
The Hydroxyl Group: Provides hydrogen bonding capabilities, making the compound highly soluble in polar solvents, which increases the risk of rapid systemic absorption if spilled on the skin.
Expert Insight: This compound is frequently supplied as a hydrochloride (HCl) salt to improve shelf stability. While the free base is alkaline, dissolving the HCl salt in aqueous waste will yield a slightly acidic solution. You must verify the specific form you are handling to ensure waste stream compatibility and prevent unintended acid-base reactions in your collection carboys.
Operational Safety & Self-Validating Preparation
Before initiating any disposal or cleanup procedures, establish a self-validating safety perimeter. A self-validating protocol requires built-in checks at every stage to prevent failure.
Ventilation Check: Conduct all transfers of powders or concentrated solutions inside a certified chemical fume hood to comply with OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[3]. Verify the hood's inward face velocity is between 80–120 feet per minute (fpm) before opening the container.
PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended for concentrated organic solutions), splash-proof safety goggles, and a flame-retardant lab coat. Inspect gloves for micro-tears before handling.
Compatibility Audit: Ensure your designated waste container is made of High-Density Polyethylene (HDPE) or glass. Do not use metal containers, as trace acidity from HCl salts can cause long-term corrosion and catastrophic container failure[4].
Step-by-Step Disposal Methodologies
Under the Resource Conservation and Recovery Act (RCRA), Methyl 5-hydroxypiperidine-2-carboxylate must be treated as hazardous waste from the point of generation to its final destruction[5].
Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
Collection: Gather all unused powder, contaminated weighing boats, pipette tips, and primary packaging.
Containment: Place the materials into a puncture-proof, sealable plastic bag or directly into a solid hazardous waste drum lined with a compatible polymer.
Validation Check: Ensure no free liquids are present in the solid waste container. Mixing liquids with solid waste complicates the incineration process and violates EPA segregation guidelines[4].
Protocol B: Liquid Waste Disposal (Organic or Aqueous Solutions)
pH Verification (Crucial Step): Before adding an aqueous solution of Methyl 5-hydroxypiperidine-2-carboxylate to a bulk waste carboy, test the pH of the solution using indicator paper. Ensure it is compatible with the existing waste (e.g., do not add a basic free-base solution to a carboy containing concentrated nitric acid waste to avoid explosive neutralization).
Segregation: If the compound is dissolved in halogenated solvents (e.g., DCM, Chloroform), it must go into a Halogenated Organic Waste container. If dissolved in non-halogenated solvents (e.g., Methanol, DMSO), route it to the Non-Halogenated Organic Waste stream.
Containment: Pour the liquid into an HDPE carboy equipped with a vented cap. The vented cap acts as a fail-safe, preventing pressure buildup if trace hydrolysis occurs[4].
Protocol C: Emergency Spill Response
Do NOT use bleach (sodium hypochlorite): The secondary amine in the piperidine ring can react with hypochlorite to form highly toxic and potentially explosive chloramines.
Action: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[1]. Sweep up the slurry using non-sparking tools, place it in an HDPE container, and label it immediately as "Hazardous Spill Residue."
Regulatory Storage and Manifesting
Once the waste is contained, it must be managed according to EPA RCRA generator guidelines[6].
Labeling: OSHA and the EPA mandate that the container must clearly display the words "Hazardous Waste" [7]. You must spell out the complete chemical name ("Methyl 5-hydroxypiperidine-2-carboxylate"). Do not use abbreviations or chemical structures, as emergency responders cannot rapidly interpret them[4].
Satellite Accumulation Area (SAA): Store the labeled container in an SAA at or near the point of generation. The EPA allows up to 55 gallons of non-acute hazardous waste to be accumulated here[7].
Final Disposition: The waste must be transferred to a Central Accumulation Area (CAA) and manifested for pickup by a licensed hazardous waste contractor. The required method of destruction for piperidine derivatives is high-temperature incineration , which completely cleaves the heterocyclic ring and prevents environmental contamination[7].
Quantitative Data & Compliance Limits
Table 1: Physicochemical Hazard & Disposal Matrix
Parameter
Value / Characteristic
Operational Implication
Chemical Class
Piperidine derivative, Ester, Alcohol
Avoid mixing with strong oxidizers or strong acids/bases.